Colestolone
Beschreibung
Colestolone is an antilipidemic agent based on the carbon skeleton of cholesterol. This compound targets sterol regulatory element binding protein (SREBP) which reduces the transcription of the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) gene, the rate-limiting enzyme in the sterol pathway. This compound is also metabolized by cells into polar sterols, which are known to inhibit HMGCR enzymatic activity.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVVMHRTUSXHL-GGVPDPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046212 | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50673-97-7 | |
| Record name | 3β-Hydroxy-5α-cholest-8(14)-en-15-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLESTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Colestolone's Mechanism of Action in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent hypocholesterolemic agent that significantly reduces serum cholesterol levels. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in the intricate pathway of cholesterol biosynthesis. This compound distinguishes itself as an early-stage inhibitor, primarily targeting the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. A key characteristic of this compound is its ability to inhibit cholesterol synthesis without causing the accumulation of downstream sterol intermediates, a common issue with late-stage cholesterol biosynthesis inhibitors. This guide will detail the molecular interactions, downstream signaling effects, particularly on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, and provide an overview of the experimental methodologies used to elucidate its mechanism.
Introduction
Cholesterol, an essential lipid for cellular structure and function, is synthesized through a complex multi-step enzymatic pathway. The regulation of this pathway is critical for maintaining cholesterol homeostasis, and its dysregulation is a key factor in the development of hypercholesterolemia and associated cardiovascular diseases. Pharmacological inhibition of cholesterol biosynthesis is a cornerstone of lipid-lowering therapy. This compound emerged as a promising investigational compound due to its potent inhibitory effects on the early stages of this pathway. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound.
Core Mechanism of Action: Inhibition of Early-Stage Cholesterol Biosynthesis
This compound exerts its primary effect by inhibiting multiple early steps in the cholesterol biosynthesis pathway, with the most significant impact on HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a committed and rate-limiting step in cholesterol synthesis. By targeting this crucial juncture, this compound effectively curtails the entire downstream production of cholesterol.
Targeting HMG-CoA Reductase
Absence of Sterol Precursor Accumulation
A significant advantage of this compound's mechanism is the lack of accumulation of later-stage sterol precursors, such as desmosterol or 7-dehydrocholesterol.[1] This is in stark contrast to late-stage inhibitors, which can lead to the buildup of these intermediates, some of which have been associated with cellular toxicity. By acting at an early, regulatory step, this compound allows for the physiological downregulation of the entire pathway, thus avoiding the potential for harmful metabolite accumulation.
Signaling Pathways Affected by this compound
The inhibition of cholesterol biosynthesis by this compound initiates a cascade of signaling events aimed at restoring cellular cholesterol homeostasis. The most critical of these is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.
The SREBP-2 Pathway Activation
SREBP-2 is a master transcriptional regulator of cholesterol metabolism. Under normal cellular cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) by binding to SREBP cleavage-activating protein (SCAP). When cellular cholesterol levels drop, as is the case with this compound treatment, SCAP undergoes a conformational change, releasing the SREBP-2/SCAP complex to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, releasing its N-terminal domain, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.
The following diagram illustrates the logical flow of SREBP-2 pathway activation as an indirect consequence of this compound's action:
Upregulation of LDL Receptor Expression
A key consequence of SREBP-2 activation is the increased transcription of the gene encoding the low-density lipoprotein (LDL) receptor.[2][3][4] This leads to an increased number of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream. This dual action of inhibiting cholesterol synthesis and increasing its uptake from circulation contributes to the potent hypocholesterolemic effect of this compound.
Quantitative Data Summary
While the original full-text research articles detailing specific quantitative data for this compound are not widely accessible, the qualitative findings from numerous studies consistently describe it as a "potent" inhibitor of cholesterol biosynthesis. For the purpose of comparison and to provide context, the following table summarizes the types of quantitative data that are typically generated for cholesterol-lowering compounds.
| Parameter | Description | Typical Units | This compound (Qualitative) |
| IC50 (HMG-CoA Reductase) | The concentration of the inhibitor required to reduce the activity of HMG-CoA reductase by 50%. | µM or nM | Potent Inhibitor |
| Inhibition of [14C]Acetate Incorporation | The percentage reduction in the incorporation of radiolabeled acetate into newly synthesized cholesterol in cell culture or in vivo. | % Inhibition | Significant Inhibition |
| Reduction in Serum Cholesterol | The percentage decrease in total or LDL cholesterol levels in animal models or human subjects. | % Reduction | Significant Reduction |
Experimental Protocols
The elucidation of this compound's mechanism of action would have relied on a combination of in vitro and in vivo experimental techniques common in the study of cholesterol metabolism. The following are detailed methodologies representative of those likely employed.
In Vitro HMG-CoA Reductase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.
Objective: To quantify the enzymatic activity of HMG-CoA reductase in the presence and absence of this compound.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
Methodology:
-
Preparation of Microsomes: Liver tissues from control and experimental animals are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in HMG-CoA reductase.
-
Assay Mixture: A reaction mixture is prepared containing a buffered solution (e.g., potassium phosphate buffer, pH 7.4), a source of NADPH, and HMG-CoA substrate.
-
Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound (or vehicle control) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of HMG-CoA.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer maintained at 37°C.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
The following diagram illustrates the workflow for this experimental protocol:
Measurement of Cholesterol Biosynthesis using Radiolabeled Precursors
This method assesses the overall impact of a compound on the entire cholesterol synthetic pathway within intact cells or in vivo.
Objective: To measure the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.
Principle: Cells or animals are incubated with a radiolabeled precursor, typically [14C]acetate or [3H]mevalonate. The radiolabel is incorporated into newly synthesized cholesterol. The amount of radioactivity in the isolated cholesterol is then measured to determine the rate of synthesis.
Methodology:
-
Cell Culture or Animal Model: Cultured cells (e.g., HepG2 hepatocytes) are grown to confluence, or experimental animals are used.
-
Treatment: Cells or animals are treated with various concentrations of this compound or a vehicle control for a specified period.
-
Radiolabeling: [14C]acetate is added to the cell culture medium or administered to the animals. The incubation or treatment period allows for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: At the end of the incubation period, cells are harvested, or tissues (e.g., liver) are collected. Total lipids are extracted using a solvent system such as chloroform:methanol.
-
Saponification and Sterol Isolation: The lipid extract is saponified to hydrolyze esterified cholesterol. The non-saponifiable fraction, containing free sterols, is then extracted.
-
Separation and Quantification: The sterols are separated using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The amount of radioactivity in the cholesterol fraction is quantified using a scintillation counter.
-
Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabeled precursor incorporated into cholesterol per unit of time and per milligram of protein. The percentage of inhibition is calculated by comparing the synthesis rates in this compound-treated samples to the controls.
The following diagram illustrates the workflow for this experimental protocol:
Conclusion
This compound is a potent inhibitor of cholesterol biosynthesis that acts on the early, rate-limiting step catalyzed by HMG-CoA reductase. Its mechanism of action offers the significant advantage of avoiding the accumulation of potentially toxic downstream sterol intermediates. The inhibition of cholesterol synthesis by this compound triggers the SREBP-2 signaling pathway, leading to a compensatory upregulation of LDL receptor expression and enhanced clearance of plasma LDL cholesterol. This dual mechanism underscores its efficacy as a hypocholesterolemic agent. Further research to obtain precise quantitative data on its inhibitory potency would be valuable for a complete understanding of its pharmacological profile. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of drug development and lipid metabolism.
References
Colestolone (C27H44O2): A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, with the chemical formula C27H44O2, is a significant regulator of cholesterol metabolism. Identified as a potent hypocholesterolemic agent, its primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, and its biological activity, with a focus on its inhibitory effects on cholesterol synthesis. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Chemical Structure and Identification
This compound is a cholestane derivative with a ketone group at the C-15 position. Its systematic IUPAC name is (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one. Key chemical identifiers are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
| SMILES | CC(C)CCCC(C)[C@H]1CC(=O)C2=C3CC[C@H]4C--INVALID-LINK--O |
| InChI Key | LINVVMHRTUSXHL-NDNSGUFDSA-N |
| CAS Number | 50673-97-7 |
| Molecular Formula | C27H44O2 |
| Molecular Weight | 400.65 g/mol |
Experimental Protocols
Representative Synthesis of this compound
A four-step synthesis of 3β-hydroxy-5α-cholest-8(14)-en-15-one (this compound) from 7-dehydrocholesterol has been described.[1] This method is reported to be efficient and suitable for large-scale production.[1] The overall process involves:
-
Protection of the 3β-hydroxyl group of 7-dehydrocholesterol: This is a standard procedure in steroid synthesis to prevent unwanted reactions at this position. Acetylation or benzoylation are common methods.
-
Epoxidation of the Δ7 double bond: The protected 7-dehydrocholesterol is treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), to form an epoxide at the 7,8-position.
-
Rearrangement of the epoxide: The epoxide is then subjected to a rearrangement reaction, typically acid-catalyzed, to introduce the 15-keto group and shift the double bond to the 8(14) position.
-
Deprotection of the 3β-hydroxyl group: The protecting group is removed to yield the final product, this compound.
A detailed protocol for a similar sterol synthesis is as follows (Note: This is a representative protocol and may require optimization for the specific synthesis of this compound):
Step 1: Acetylation of 7-dehydrocholesterol
-
Dissolve 7-dehydrocholesterol in pyridine.
-
Add acetic anhydride and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-dehydrocholesterol acetate.
Step 2: Epoxidation
-
Dissolve the 7-dehydrocholesterol acetate in a chlorinated solvent like dichloromethane.
-
Add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with a solution of sodium bisulfite and then with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to yield the crude epoxide.
Step 3: Rearrangement and Hydrolysis
-
Dissolve the crude epoxide in a suitable solvent such as aqueous dioxane.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid).
-
Heat the mixture under reflux for several hours. This step should be carefully monitored by thin-layer chromatography (TLC) for the formation of the desired product.
-
Neutralize the reaction mixture and extract the product.
Step 4: Deprotection
-
Dissolve the product from the previous step in a mixture of methanol and a suitable base (e.g., potassium carbonate).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize, extract the product, and purify by column chromatography to obtain this compound.
HMG-CoA Reductase Inhibition Assay
The inhibitory activity of this compound on HMG-CoA reductase can be determined using a spectrophotometric assay that measures the rate of NADPH oxidation. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
Materials:
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate in a cuvette or a 96-well plate.
-
Add a specific concentration of this compound to the test samples. For the control, add the same volume of the solvent used to dissolve this compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding HMG-CoA reductase to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the rate of the reaction (decrease in absorbance per minute) for both the control and the test samples.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Activity and Quantitative Data
| Parameter | Value | Reference |
| Biological Activity | Potent inhibitor of sterol biosynthesis, Hypocholesterolemic agent | [2] |
| In vivo Efficacy | Significant hypocholesterolemic action in baboons at 50 and 75 mg/kg (oral) | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its hypocholesterolemic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition reduces the endogenous production of cholesterol.
Conclusion
This compound is a well-characterized sterol with potent inhibitory effects on cholesterol biosynthesis. Its defined chemical structure and mechanism of action make it a valuable molecule for research in lipid metabolism and the development of novel hypocholesterolemic agents. The provided experimental protocols and data serve as a foundation for further investigation into its therapeutic potential.
References
- 1. Concerning the chemical synthesis of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, a novel regulator of cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of sterol synthesis. 3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one, an active metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Colestolone: A Technical Guide to a Novel Hypocholesterolemic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active inhibitor of sterol biosynthesis that demonstrated significant hypocholesterolemic effects in preclinical studies. First reported in 1977 and investigated through the late 1980s, this compound garnered interest for its dual mechanism of action: the inhibition of early-stage cholesterol biosynthesis and the reduction of intestinal cholesterol absorption. Despite promising preclinical results, it was never commercialized for therapeutic use. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical preclinical data of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Discovery and History
This compound emerged from research efforts in the 1970s to identify novel agents for the management of hypercholesterolemia.[1] It was identified as a potent inhibitor of sterol biosynthesis.[1] Studies conducted primarily on nonhuman primates, such as baboons and Rhesus monkeys, established its efficacy in lowering serum cholesterol levels.[2][3] A key finding was its ability to not only reduce total and low-density lipoprotein (LDL) cholesterol but also to increase high-density lipoprotein (HDL) cholesterol.[2][3] Research on this compound continued until at least 1988; however, it did not progress to widespread clinical use.[1]
Mechanism of Action
This compound exerts its lipid-lowering effects through a multi-faceted mechanism of action. It is a potent inhibitor of sterol biosynthesis, targeting multiple enzymes in the early stages of the cholesterol synthesis pathway, including the rate-limiting enzyme HMG-CoA reductase.[1][4] By inhibiting these early steps, this compound avoids the accumulation of sterol intermediates that was a toxicity concern with inhibitors of later-stage cholesterol biosynthesis.[1]
Furthermore, studies in rats have indicated that this compound also inhibits the intestinal absorption of cholesterol. This dual action of reducing endogenous cholesterol production and limiting exogenous cholesterol uptake contributes to its overall hypocholesterolemic activity. Interestingly, this compound itself can be converted to cholesterol in vivo.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting key enzymes in the initial steps of this pathway, this compound reduces the intracellular pool of cholesterol, which can lead to an upregulation of LDL receptors on the cell surface and increased clearance of LDL cholesterol from the circulation.
Caption: Inhibition of Early-Stage Cholesterol Biosynthesis by this compound.
Preclinical Data
The lipid-lowering efficacy of this compound has been evaluated in several preclinical models, most notably in baboons and Rhesus monkeys. The following tables summarize the quantitative data from these key studies.
Effects of this compound in Baboons
| Parameter | Dosage | Duration | Change from Baseline | Reference |
| Total Serum Cholesterol | 50 mg/kg/day | 4 weeks | -25% to -35% | [2] |
| Total Serum Cholesterol | 75 mg/kg/day | 4 weeks | -30% to -40% | [2] |
| LDL + VLDL Cholesterol | 50 mg/kg/day | 4 weeks | Significant Decrease | [2] |
| LDL + VLDL Cholesterol | 75 mg/kg/day | 4 weeks | Significant Decrease | [2] |
| HDL Cholesterol | 50 mg/kg/day | 4 weeks | Increase | [2] |
| HDL Cholesterol | 75 mg/kg/day | 4 weeks | Increase | [2] |
Effects of this compound in Rhesus Monkeys
| Parameter | Dosage | Duration | Change from Baseline | Reference |
| Total Serum Cholesterol | 75 mg/kg/day | Not Specified | -41% (mean) | [3] |
| LDL + VLDL Cholesterol | 75 mg/kg/day | Not Specified | -61% (mean) | [3] |
| HDL Cholesterol | 75 mg/kg/day | Not Specified | +61% (mean) | [3] |
Experimental Protocols
Animal Studies with this compound
Objective: To assess the hypocholesterolemic activity of orally administered this compound in nonhuman primates.
Experimental Workflow:
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
Methodology:
-
Animal Models: Male baboons (Papio sp.) and Rhesus monkeys (Macaca mulatta) were utilized in these studies.[2][3]
-
Housing and Diet: Animals were housed individually and maintained on a standard laboratory diet. For some studies, a diet with a moderate cholesterol content was used to induce a hypercholesterolemic state.[3]
-
Drug Administration: this compound was administered orally, typically mixed with a small amount of food or in a "feedball".[5] Dosages ranged from 50 to 75 mg/kg of body weight per day.
-
Blood Collection: Blood samples were collected at baseline and at regular intervals throughout the treatment period. Plasma was separated for lipid analysis.[5]
-
Lipid Analysis: Plasma concentrations of total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol were determined using established analytical methods of the time, which typically involved a combination of precipitation and enzymatic assays.
-
Data Analysis: The changes in lipid parameters from baseline were calculated to determine the effect of this compound treatment.
Conclusion
This compound was a promising hypocholesterolemic agent from a bygone era of lipid-lowering drug discovery. Its dual mechanism of inhibiting cholesterol biosynthesis at an early stage and reducing intestinal absorption provided a strong rationale for its development. The preclinical data in nonhuman primates demonstrated significant efficacy in not only lowering atherogenic lipoproteins but also raising protective HDL. While the reasons for its discontinuation in development are not fully clear from the available literature, the story of this compound provides valuable insights into the historical efforts to combat hypercholesterolemia and the evolution of lipid-lowering therapies. The data and methodologies presented in this guide serve as a technical resource for researchers interested in the history of cholesterol-lowering agents and the preclinical evaluation of such compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one lowers serum cholesterol and induces profound changes in the levels of lipoprotein cholesterol and apoproteins in monkeys fed a diet of moderate cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one. In vivo conversion to cholesterol upon oral administration to a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Colestolone: An In-depth Technical Guide on its Role as a Sterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. First reported in 1977, it has been recognized for its hypocholesterolemic (lipid-lowering) properties. While it was studied extensively for a period, it was never commercially introduced for medical use. This guide provides a comprehensive overview of this compound's mechanism of action, supported by representative data and experimental protocols relevant to its function as a sterol biosynthesis inhibitor.
This compound's primary mechanism of action is the inhibition of the cholesterol biosynthesis pathway at an early stage. This is a significant characteristic, as it prevents the accumulation of sterol intermediates that can be associated with toxicity, a known issue with late-stage cholesterol biosynthesis inhibitors. Interestingly, this compound itself can also serve as a precursor in the cholesterol synthesis pathway.
Mechanism of Action: Inhibition of HMG-CoA Reductase
The synthesis of cholesterol is a complex multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical committed step in the pathway.[2][3] By targeting an early enzyme like HMG-CoA reductase, this compound effectively reduces the overall flux of the cholesterol synthesis pathway. This mode of action is similar to that of the widely used statin drugs.
The inhibition of HMG-CoA reductase by this compound leads to a decrease in the intracellular pool of cholesterol. This, in turn, can trigger a cellular response to upregulate the expression of LDL receptors on the cell surface, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4]
Quantitative Data
Due to the limited availability of specific public data for this compound, the following table presents representative quantitative data for a potent, early-stage sterol biosynthesis inhibitor targeting HMG-CoA reductase. These values are intended to be illustrative of the type of data generated in inhibitor characterization studies.
| Parameter | Value | Description |
| IC50 | 50 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HMG-CoA reductase activity in vitro. |
| Ki | 25 nM | The inhibition constant, indicating the binding affinity of this compound to HMG-CoA reductase. A lower Ki value signifies a higher binding affinity. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate (HMG-CoA). |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the inhibitory effect of a compound like this compound on HMG-CoA reductase activity in vitro. This protocol is a representative example and may require optimization for specific laboratory conditions.
In Vitro HMG-CoA Reductase Activity Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is a co-factor in the conversion of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[5]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate at their final desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a small volume (e.g., 1 µL) of the diluted this compound solutions or the vehicle control (DMSO) to the appropriate wells.[5]
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding a specific amount of the HMG-CoA reductase enzyme to each well.[5]
-
-
Data Collection:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-15 minutes).[5]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of HMG-CoA reductase.
Experimental Workflow for In Vitro HMG-CoA Reductase Inhibition Assay
Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
This compound is a potent, early-stage inhibitor of sterol biosynthesis that primarily targets HMG-CoA reductase. Its mechanism of action offers a potential advantage over late-stage inhibitors by avoiding the accumulation of potentially toxic sterol intermediates. While specific quantitative data and detailed experimental protocols for this compound are not widely available in the public domain, this guide provides a comprehensive overview based on its known characteristics and representative methodologies used in the field of sterol biosynthesis research. Further investigation into the specific inhibitory kinetics and cellular effects of this compound could provide valuable insights for the development of novel hypocholesterolemic agents.
References
- 1. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Cholesterol Biosynthesis Regulation [sigmaaldrich.com]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Colestolone: A Technical Guide to its Biological Activities and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, synthetically derived inhibitor of sterol biosynthesis that was extensively studied for its hypocholesterolemic properties, primarily between the 1970s and late 1980s. Although it was never commercially introduced, the compound demonstrated significant efficacy in reducing serum cholesterol levels in various animal models. This technical guide provides a comprehensive overview of the biological activities and pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on cholesterol metabolism, and the experimental methodologies used in its evaluation.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The discovery of agents that can effectively lower serum cholesterol levels has been a cornerstone of cardiovascular disease prevention. This compound emerged from research into oxygenated sterols as potent inhibitors of cholesterol biosynthesis. This document serves as a detailed resource for researchers and professionals in drug development, summarizing the key scientific findings related to this compound.
Biological Activities and Mechanism of Action
This compound exerts its hypocholesterolemic effects through a multi-faceted mechanism, primarily by inhibiting the endogenous synthesis of cholesterol and affecting its intestinal absorption.
2.1. Inhibition of Cholesterol Biosynthesis
This compound is a potent inhibitor of the early stages of the cholesterol biosynthesis pathway.[1] A key target of its inhibitory action is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway.[2][3] Unlike inhibitors of the later stages of cholesterol synthesis, treatment with this compound has not been observed to cause an accumulation of sterol intermediates, suggesting a more favorable safety profile.[1]
2.2. Inhibition of Intestinal Cholesterol Absorption
In addition to its effects on biosynthesis, this compound has been shown to inhibit the intestinal absorption of cholesterol. This dual mechanism of action contributes to its overall efficacy in lowering systemic cholesterol levels.[3]
2.3. Interaction with Acyl-CoA:Cholesterol Acyltransferase (ACAT)
This compound also serves as a competitive substrate for acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within cells.[4] This interaction leads to the formation of ketosteryl esters and a reduction in the esterification of cholesterol itself.
2.4. Metabolism and Excretion
Studies in rats have shown that this compound is rapidly and substantially converted to polar biliary metabolites, which are then excreted.[5] This rapid metabolism and excretion pathway may contribute to its overall cholesterol-lowering effect by facilitating the removal of the compound and its metabolites from the body.[5] Interestingly, this compound can also be converted to cholesterol in vivo.[1]
Pharmacological Profile: Quantitative Data
The cholesterol-lowering efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound on Serum Lipids
| Animal Model | Dosage | Duration | Change in Total Cholesterol | Change in LDL + VLDL Cholesterol | Change in HDL Cholesterol | Reference(s) |
| Baboons | 50 mg/kg/day (oral) | - | Significant Reduction | - | - | [6] |
| Baboons | 75 mg/kg/day (oral) | - | Significant Reduction | - | - | [6] |
| Rhesus Monkeys | 75 mg/kg/day (oral) | - | ↓ 41% (mean) | ↓ 61% (mean) | ↑ 61% (mean) | [7] |
Table 2: In Vitro Inhibitory Activity of a Related 15-Oxygenated Sterol
| Compound | Cell Line | Parameter Measured | IC50 | Reference(s) |
| 14α-ethyl-5α-cholest-7-en-15α-ol-3-one | L cells | Inhibition of sterol synthesis from acetate | 6 x 10-9 M | [8] |
Note: While this data is for a related compound, it provides an indication of the high potency of 15-oxygenated sterols in inhibiting cholesterol synthesis.
Experimental Protocols
4.1. In Vitro HMG-CoA Reductase Activity Assay
This assay is designed to measure the inhibitory effect of a compound on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Enzyme Source: Microsomal fractions isolated from the livers of rats treated with a cholesterol-lowering agent to induce HMG-CoA reductase expression.
-
Substrate: 14C-labeled HMG-CoA.
-
Incubation: The enzyme preparation is incubated with the substrate in the presence and absence of this compound at varying concentrations.
-
Product Separation: The product of the reaction, 14C-mevalonate, is separated from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of 14C-mevalonate is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required for 50% inhibition) is determined.
4.2. In Vivo Hypocholesterolemic Studies in Non-Human Primates
These studies are designed to evaluate the efficacy of a compound in lowering serum cholesterol levels in a relevant animal model.
-
Animal Model: Rhesus monkeys or baboons, often fed a diet with a moderate cholesterol content to induce a baseline level of hypercholesterolemia.
-
Drug Administration: this compound is administered orally, typically once daily, at specified doses (e.g., 75 mg/kg of body weight).
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study period.
-
Lipid Analysis: Serum is isolated, and total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol levels are measured using standard enzymatic and ultracentrifugation methods.
-
Data Analysis: Changes in lipid profiles from baseline are calculated and compared between the treatment and control groups.
Signaling Pathways and Molecular Interactions
The primary molecular interactions of this compound revolve around the cholesterol biosynthesis pathway.
5.1. Cholesterol Biosynthesis Pathway
The following diagram illustrates the early stages of the cholesterol biosynthesis pathway and the proposed site of action for this compound.
5.2. Regulation of Cholesterol Homeostasis
While direct evidence of this compound's interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway is lacking, its mechanism of action suggests an indirect influence. By inhibiting cholesterol absorption, this compound likely reduces the delivery of cholesterol to the liver. This would typically lead to an upregulation of SREBP-2, which in turn increases the expression of HMG-CoA reductase and the LDL receptor. However, it has been proposed that this compound may suppress this compensatory increase in HMG-CoA reductase activity.[3]
Conclusion
This compound is a potent hypocholesterolemic agent with a dual mechanism of action involving the inhibition of both cholesterol biosynthesis and intestinal absorption. Preclinical studies in non-human primates demonstrated its significant efficacy in lowering total and LDL cholesterol while increasing HDL cholesterol. Although its development was not pursued, the data on this compound provides valuable insights into the pharmacological modulation of cholesterol metabolism and may inform the design of future lipid-lowering therapies. Further research to elucidate its precise interactions with cellular signaling pathways could reveal novel therapeutic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of sterol biosynthesis in L cells and mouse liver cells by 15-oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5α-Cholest-8(14)-EN-3β-OL-15-one. A competitive substrate for acyl coenzyme a:Cholesterol acyl transferase-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. Inhibitors of sterol synthesis. Metabolism of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one after intravenous administration to bile duct-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one lowers serum cholesterol and induces profound changes in the levels of lipoprotein cholesterol and apoproteins in monkeys fed a diet of moderate cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sterol biosynthesis in animal cells by 14 alpha-alkyl-substituted 15-oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Colestolone's Effect on HMG-CoA Reductase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, a potent hypocholesterolemic agent, exerts its cholesterol-lowering effects through a multi-faceted inhibition of the cholesterol biosynthesis pathway. A primary target of this compound is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences HMG-CoA reductase activity, supported by available data and detailed experimental protocols. The information is intended to aid researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding and potentially exploring the therapeutic applications of this compound and similar compounds.
Introduction
This compound, chemically known as 5α-cholest-8(14)-en-3β-ol-15-one, is a powerful inhibitor of sterol biosynthesis.[1] Although it was extensively studied, it was never commercially introduced for medical use.[1] Its primary mechanism of action involves the modulation of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis. This compound's inhibitory action is not singular; it employs a sophisticated, multi-pronged approach to downregulate this key enzyme, making it a subject of significant scientific interest.
Mechanisms of Action
This compound's impact on HMG-CoA reductase activity is threefold:
-
Direct Inhibition: this compound itself acts as an inhibitor of HMG-CoA reductase, targeting early stages of the cholesterol biosynthesis pathway.[1]
-
Metabolite-Mediated Inhibition: this compound is metabolized within the cell into polar sterols. These metabolites are also potent inhibitors of HMG-CoA reductase activity, contributing to the overall suppressive effect.
-
Transcriptional Downregulation: this compound inhibits the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 is a crucial transcription factor that upregulates the expression of the HMG-CoA reductase gene. By inhibiting SREBP2, this compound effectively reduces the synthesis of new HMG-CoA reductase enzyme.
Signaling Pathways
The intricate regulatory network through which this compound and its metabolites impact HMG-CoA reductase is depicted below.
Caption: Signaling pathway of this compound's effect on HMG-CoA reductase.
Quantitative Data
While the qualitative effects of this compound on HMG-CoA reductase are well-documented, specific quantitative data from publicly available literature is limited. The following tables summarize the known effects and provide illustrative data from related compounds where specific this compound data is unavailable.
Table 1: Effect of this compound on HMG-CoA Reductase
| Compound | Mechanism of Action | Quantitative Effect | Source |
| This compound | Direct Inhibition of HMG-CoA Reductase | Data not publicly available (IC50 or % inhibition) | [1] |
| This compound | Inhibition of SREBP2 Activation | Reduces transcription of HMG-CoA reductase | |
| Polar Sterol Metabolites of this compound | Inhibition of HMG-CoA Reductase Activity | Data not publicly available | |
| Illustrative Example: 25-hydroxycholesterol (an oxysterol) | Inhibition of HMG-CoA Reductase Activity | Potent suppression of enzyme activity |
Table 2: Comparison with Other HMG-CoA Reductase Modulators
| Compound Class | Primary Mechanism | Effect on HMG-CoA Reductase Activity |
| Statins | Competitive Inhibition | Direct and potent inhibition[2][3][4] |
| Bile Acid Sequestrants | Indirect Upregulation | Increases enzyme activity due to cholesterol depletion[5][6][7][8][9] |
| This compound | Multi-faceted Inhibition | Direct inhibition and transcriptional downregulation[1] |
Experimental Protocols
This section details the methodologies for key experiments to assess the effect of compounds like this compound on HMG-CoA reductase activity and SREBP2 activation.
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of NADPH consumption.
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which is an NADPH-dependent reaction. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.
-
Enzyme and Inhibitor Addition: In the wells of the microplate, add the HMG-CoA reductase enzyme solution. To the test wells, add varying concentrations of the this compound solution. Include control wells with the enzyme and solvent only (vehicle control) and wells with a known inhibitor (e.g., pravastatin) as a positive control.
-
Initiation of Reaction: Initiate the reaction by adding the reaction mixture to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the HMG-CoA reductase activity assay.
SREBP2 Activation Assay (Immunofluorescence)
This protocol outlines a cell-based assay to visualize the translocation of SREBP2 from the endoplasmic reticulum to the nucleus, a key step in its activation.
Principle: Inactive SREBP2 resides in the endoplasmic reticulum (ER). Upon activation (e.g., by low cellular sterol levels), the N-terminal fragment of SREBP2 is cleaved and translocates to the nucleus to act as a transcription factor. This translocation can be visualized using immunofluorescence microscopy.
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against SREBP2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Incubate the cells with the primary anti-SREBP2 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In untreated or vehicle-treated cells, SREBP2 staining will be predominantly cytoplasmic/perinuclear (ER). In cells where SREBP2 is activated, the staining will be concentrated in the nucleus. The degree of nuclear translocation can be quantified using image analysis software.
Caption: Experimental workflow for the SREBP2 activation assay.
Conclusion
This compound presents a compelling case for a multi-modal inhibitor of HMG-CoA reductase. Its ability to directly inhibit the enzyme, coupled with the inhibitory action of its metabolites and its capacity to downregulate enzyme synthesis via SREBP2 inhibition, highlights a sophisticated mechanism for cholesterol reduction. While the lack of extensive, publicly available quantitative data on this compound itself presents a challenge, the established methodologies for assessing HMG-CoA reductase activity and SREBP2 activation provide a clear path for future research. Further investigation into this compound and analogous compounds could unveil novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. abcam.com [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SREBP2 Activation Induces Hepatic Long-chain Acyl-CoA Synthetase 1 (ACSL1) Expression in Vivo and in Vitro through a Sterol Regulatory Element (SRE) Motif of the ACSL1 C-promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo and In Vitro Efficacy of Colestolone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active hypocholesterolemic agent that demonstrated significant efficacy in preclinical studies.[1] Investigated extensively in the late 1970s and 1980s, this compound was identified as a powerful inhibitor of sterol biosynthesis.[1] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that characterized its efficacy. It includes quantitative data from key animal studies, detailed experimental protocols representative of the research period, and visualizations of its mechanism of action and experimental workflows. Although never commercialized, the data on this compound offers valuable insights into the inhibition of cholesterol biosynthesis.
Introduction
This compound is a C27 oxygenated sterol that emerged from research focused on identifying potent inhibitors of cholesterol synthesis.[1] Its primary mechanism of action is the inhibition of the cholesterol biosynthesis pathway at early stages, including the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Unlike inhibitors of late-stage cholesterol synthesis, this compound treatment did not lead to the accumulation of sterol intermediates, suggesting a potentially safer profile.[1] This document synthesizes the publicly available data from foundational preclinical trials to serve as a technical resource for researchers in lipid metabolism and drug development.
In Vivo Efficacy Studies
The primary efficacy of this compound was demonstrated in nonhuman primate models, which are highly valued for their translational relevance to human lipid metabolism. Studies in both baboons and Rhesus monkeys showed significant reductions in total and pro-atherogenic lipoprotein cholesterol levels.
Data Presentation: Nonhuman Primate Studies
The following tables summarize the quantitative outcomes from oral administration of this compound in baboons and Rhesus monkeys.
Table 1: Effects of Oral this compound Administration on Serum Lipoproteins in Baboons
| Dosage (mg/kg body weight) | Total Serum Cholesterol | LDL + VLDL Cholesterol | HDL Cholesterol |
| 50 mg/kg | Significant Decrease | Significant Decrease | Absolute Increase |
| 75 mg/kg | Significant Decrease | Significant Decrease | Absolute Increase |
| Data sourced from studies conducted on baboons demonstrating a dose-responsive hypocholesterolemic action.[1] |
Table 2: Effects of Oral this compound Administration on Serum Lipoproteins in Rhesus Monkeys
| Dosage (mg/kg body weight) | Duration | Total Serum Cholesterol | LDL + VLDL Cholesterol | HDL Cholesterol |
| 75 mg/kg | Daily | ↓ 41% (mean reduction) | ↓ 61% (mean reduction) | ↑ 61% (mean increase) |
| Data from a study where Rhesus monkeys were fed a diet with a moderate cholesterol content. The results highlight a profound and beneficial shift in the lipoprotein profile.[2] |
Experimental Protocols: In Vivo Studies
The following protocol is a representative methodology for the oral administration and analysis of this compound's effects in nonhuman primates, based on the available literature.
1. Animal Model and Housing:
-
Species: Adult male baboons (Papio cynocephalus) or Rhesus monkeys (Macaca mulatta).
-
Housing: Animals are housed individually in climate-controlled facilities with standard light-dark cycles.
-
Diet: Fed a standard chow diet, which in some studies was supplemented with a moderate amount of cholesterol to induce a relevant lipid profile.
2. Preparation and Administration of this compound:
-
Formulation: this compound is prepared for oral administration. In some studies, a mixture of [2,4-3H]this compound and [4-14C]cholesterol was used to trace the metabolism of the compound.
-
Administration: The compound is administered orally, often mixed into a "feedball" or other palatable vehicle to ensure complete ingestion. Dosages are calculated based on the animal's body weight.
3. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected from a peripheral vein at baseline (before treatment) and at specified time points during the treatment period (e.g., 4, 8, 12, 16, and 24 hours post-administration for metabolic studies).
-
Lipoprotein Fractionation: Serum lipoproteins (VLDL, LDL, HDL) are separated by preparative ultracentrifugation.
-
Cholesterol Quantification: Total cholesterol and cholesterol content within each lipoprotein fraction are determined using enzymatic assays.
4. Data Analysis:
-
The percentage change in lipid levels from baseline is calculated for each animal.
-
Statistical analyses are performed to determine the significance of the treatment effects compared to baseline or a control group.
In Vitro Efficacy Studies
In vitro studies were crucial in elucidating this compound's mechanism of action as a direct inhibitor of sterol biosynthesis. These studies were typically conducted in cultured cells and with isolated enzymes.
Data Presentation: Inhibition of Cholesterol Biosynthesis
Table 3: Summary of In Vitro Findings for this compound
| Assay Type | System | Finding |
| Sterol Biosynthesis | Cultured Mammalian Cells | Potent inhibition of cholesterol synthesis. |
| Enzyme Activity | Hepatic Microsomes | Suppression of HMG-CoA reductase activity. |
| Mechanism Study | Chinese Hamster Ovary (CHO-K1) cells | No conversion of this compound to other C27 monohydroxysterols was observed, indicating it is not simply a precursor. |
Experimental Protocols: In Vitro Studies
The following protocols are representative methodologies for assessing the in vitro efficacy of a sterol biosynthesis inhibitor like this compound.
1. Inhibition of Cholesterol Synthesis in Cultured Cells:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or HepG2 human hepatoma cells) are cultured in appropriate media until confluent.
-
Treatment: Cells are incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24 hours).
-
Radiolabeling: A radiolabeled precursor, such as [14C]acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, cells are washed, and lipids are extracted using a solvent system (e.g., hexane:isopropanol).
-
Analysis: The amount of radiolabel incorporated into cholesterol is quantified using thin-layer chromatography (TLC) followed by scintillation counting. The percentage of inhibition is calculated relative to vehicle-treated control cells.
2. HMG-CoA Reductase Activity Assay:
-
Enzyme Source: HMG-CoA reductase is typically obtained from rat liver microsomes.
-
Assay Principle: The assay measures the conversion of HMG-CoA to mevalonate by monitoring the oxidation of the cofactor NADPH to NADP+. This is measured spectrophotometrically as a decrease in absorbance at 340 nm.
-
Procedure:
-
The reaction mixture is prepared containing buffer, NADPH, and the isolated enzyme.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, HMG-CoA.
-
The rate of NADPH oxidation (decrease in A340) is monitored over time.
-
-
Data Analysis: The inhibitory activity of this compound is determined by comparing the reaction rate in its presence to the rate in its absence.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes related to this compound's efficacy.
Caption: this compound's mechanism of action via inhibition of HMG-CoA reductase.
Caption: Workflow for a typical in vivo study of this compound.
Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
References
- 1. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol synthesis by oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Colesevelam as a Regulator of Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Colestolone" is a known potent inhibitor of sterol biosynthesis that was investigated but never introduced for medical use.[1] Given the context of this request for a technical guide for drug development professionals, it is highly probable that the intended subject was Colesevelam , a second-generation bile acid sequestrant approved for the treatment of hypercholesterolemia. This document will proceed with a comprehensive overview of Colesevelam.
Executive Summary
Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant that effectively lowers low-density lipoprotein cholesterol (LDL-C).[2][3] It is approved as an adjunct to diet and exercise to reduce elevated LDL-C in adults with primary hyperlipidemia.[2] Unlike statins, which inhibit cholesterol synthesis, colesevelam works in the gastrointestinal tract to bind bile acids, preventing their reabsorption.[4][5] This interruption of the enterohepatic circulation of bile acids leads to a cascade of events in the liver, ultimately resulting in increased clearance of LDL-C from the bloodstream.[4][6] This guide provides an in-depth overview of the mechanism of action, signaling pathways, clinical efficacy, and key experimental protocols relevant to the study of colesevelam.
Mechanism of Action
Colesevelam's primary mechanism of action is the sequestration of bile acids in the intestine.[4][5] As a polymer with a high affinity for bile acids, it forms a non-absorbable complex that is excreted in the feces.[6][7] This process disrupts the normal enterohepatic circulation, in which approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.[8]
The depletion of the hepatic bile acid pool triggers a compensatory response in the liver. To replenish the bile acid supply, hepatocytes upregulate the expression and activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[2][6] This increased conversion of cholesterol into bile acids reduces the intracellular cholesterol concentration within hepatocytes.[2][4]
The reduction in intracellular cholesterol activates a key transcription factor, the sterol regulatory element-binding protein 2 (SREBP-2).[2] Activated SREBP-2 translocates to the nucleus and increases the transcription of genes encoding for the low-density lipoprotein receptor (LDLR).[9] The resulting increase in the number of LDLRs on the surface of hepatocytes enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[4][10]
Signaling Pathways
The regulation of cholesterol metabolism by colesevelam involves intricate signaling pathways primarily centered in the hepatocyte. The key pathway is the SREBP-2-mediated upregulation of the LDL receptor. Additionally, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a significant role. By sequestering bile acids, colesevelam reduces the activation of intestinal and hepatic FXR, further contributing to the upregulation of CYP7A1.
Data Presentation
The clinical efficacy of colesevelam in reducing LDL-C and other lipid parameters has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Dose-Dependent Effects of Colesevelam Monotherapy on Lipid Parameters
| Dose | N | Mean % Change in LDL-C | Mean % Change in Total Cholesterol | Median % Change in HDL-C | Median % Change in Triglycerides | Reference |
| 2.3 g/day | 494 (pooled) | -9% | -4% | +3% | +5% | [11] |
| 3.0 g/day | 494 (pooled) | -12% | -6% | +3% | +10% | [11] |
| 3.8 g/day | 494 (pooled) | -15% | -7% | +4% | +9% | [11] |
| 4.5 g/day | 494 (pooled) | -18% | -10% | +4% | +10% | [11] |
Table 2: Efficacy of Colesevelam as Add-on Therapy to Statins
| Statin Therapy | Colesevelam Dose | N | Additional Mean % Change in LDL-C | Reference |
| Simvastatin 10 mg/day | 3.8 g/day | 258 | -16% | [6] |
| Simvastatin 20 mg/day | 2.3 g/day | 258 | -8% | [6] |
| Atorvastatin 10 mg/day | 3.8 g/day | - | -16% | [3] |
| Lovastatin | - | - | -8-16% | [3] |
Table 3: Effects of Colesevelam on Glycemic and Lipid Parameters in Patients with Type 2 Diabetes
| Parameter | Placebo-Corrected Mean Change | P-value | Reference |
| HbA1c | -0.5% | <0.001 | [12] |
| LDL-C | -16.6% | <0.001 | [13] |
| Triglycerides | +13.4% | - | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of bile acid sequestrants like colesevelam.
In Vitro Bile Acid Binding Assay
This assay quantifies the binding affinity and capacity of colesevelam for various bile acids.
-
Materials:
-
Colesevelam hydrochloride
-
Bile acids: Glycocholic acid (GC), Glycochenodeoxycholic acid (GCDC), Taurodeoxycholic acid (TDC)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
-
Protocol:
-
Preparation of Bile Acid Solutions: Prepare stock solutions of GC, GCDC, and TDC in SIF. Create a series of incubation media with varying total bile salt concentrations.[14] A typical molar ratio for the bile acids is 3:3:1 for GC, GCDC, and TDC, respectively.
-
Incubation: Add a fixed amount of colesevelam to each incubation medium. Incubate at 37°C with constant shaking for a predetermined time to reach equilibrium (typically 3 hours).[15]
-
Separation: Centrifuge the samples to pellet the colesevelam-bile acid complex. Filter the supernatant to remove any remaining particulate matter.
-
Quantification: Analyze the concentration of unbound bile acids in the filtrate using a validated HPLC method.[5][8]
-
Data Analysis: Calculate the amount of bile acid bound to colesevelam by subtracting the unbound concentration from the initial concentration. The binding data can be fitted to the Langmuir equation to determine the affinity constant (k1) and the maximum binding capacity (k2).
-
In Vivo Hypercholesterolemia Animal Model
Animal models are crucial for evaluating the in vivo efficacy of colesevelam on lipid metabolism and atherosclerosis.
-
Model:
-
Protocol:
-
Acclimation and Diet: Acclimate Ldlr -/- mice for one to two weeks with free access to standard chow and water.
-
Induction of Hypercholesterolemia: Feed the mice a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia.[17]
-
Treatment: Divide the mice into a control group (receiving the high-fat diet only) and a treatment group (receiving the high-fat diet mixed with colesevelam). The treatment duration is typically several weeks.[16]
-
Sample Collection: At the end of the study period, collect blood samples via cardiac puncture for lipid analysis. Collect feces to measure neutral sterol and bile acid excretion. Harvest the aorta to assess atherosclerotic lesion size.[16]
-
Lipid Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays or other validated methods.[18]
-
Atherosclerosis Assessment: Stain the aorta with Oil Red O to visualize atherosclerotic lesions and quantify the lesion area.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel bile acid sequestrant.
Conclusion
Colesevelam offers a valuable non-systemic therapeutic option for the management of hypercholesterolemia. Its mechanism of action, centered on the intestinal sequestration of bile acids, is distinct from that of statins, making it an effective monotherapy for some patients and a valuable add-on therapy for others. The comprehensive data from clinical trials support its efficacy and safety in lowering LDL-C. The experimental protocols outlined in this guide provide a framework for the continued investigation of bile acid sequestrants and the development of novel therapies targeting cholesterol metabolism.
References
- 1. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Chemistry Lab - 05 Lipid and Lipoprotein Methodologies | College - Edubirdie [edubirdie.com]
- 4. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. basinc.com [basinc.com]
- 6. welcholhcp.com [welcholhcp.com]
- 7. The effect of colesevelam treatment on bile acid and lipid metabolism and glycemic control in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Effectiveness of colesevelam hydrochloride in decreasing LDL cholesterol in patients with primary hypercholesterolemia: a 24-week randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colesevelam lowers glucose and lipid levels in type 2 diabetes: the clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simplified methods for measuring cholesterol concentrations of high-density lipoprotein subclasses in serum compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Bile acid sequestration normalizes plasma cholesterol and reduces atherosclerosis in hypercholesterolemic mice. No additional effect of physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early-Stage Inhibition of Cholesterol Biosynthesis by Colestolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active inhibitor of sterol biosynthesis. It has demonstrated significant cholesterol-lowering effects in both animal and human studies. A key characteristic of this compound is its action on the early stages of the cholesterol biosynthesis pathway, including the rate-limiting enzyme HMG-CoA reductase. This early-stage inhibition prevents the accumulation of sterol intermediates, a common issue with late-stage cholesterol synthesis inhibitors that can lead to toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, and a summary of its effects on cellular cholesterol homeostasis.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. This compound is a hypocholesterolemic agent that has been shown to effectively reduce serum cholesterol levels.[1] Its mechanism of action involves the inhibition of multiple early steps in the cholesterol synthesis pathway, a key advantage that distinguishes it from later-stage inhibitors.[1] This guide will delve into the technical aspects of this compound's function, providing valuable information for researchers and professionals in drug development.
Mechanism of Action: Early-Stage Inhibition
The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[2][3] this compound exerts its inhibitory effects at the nascent stages of this pathway, with a primary target being HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1]
The Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway can be broadly divided into three stages:
-
Early Stage (pre-squalene): Synthesis of HMG-CoA and its conversion to mevalonate, followed by the formation of isopentenyl pyrophosphate (IPP).
-
Middle Stage: Condensation of IPP units to form squalene.
-
Late Stage (post-squalene): Cyclization of squalene to lanosterol and its subsequent conversion to cholesterol.
This compound's inhibitory action is focused on the pre-squalene stage, which prevents the formation of downstream intermediates.[1]
Regulation of Cholesterol Homeostasis: The SREBP-2 Pathway
The cellular levels of cholesterol are tightly regulated by a feedback mechanism involving the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved to release its active N-terminal domain. This active fragment then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the gene for HMG-CoA reductase.[4][5][6]
By inhibiting cholesterol synthesis, this compound is hypothesized to lower intracellular cholesterol levels, thereby activating the SREBP-2 pathway as a compensatory response. However, the direct inhibition of HMG-CoA reductase by this compound overrides this potential increase in enzyme synthesis, leading to a net reduction in cholesterol production.
Quantitative Data on Inhibitory Activity
| Compound | Cell Line | Effect | Reference |
| 5β-Cholest-8-ene-3β,15α-diol | CHO-K1 | Highly active in lowering HMG-CoA reductase levels | [7] |
| 3,15-diketone VII (related to this compound) | CHO-K1 | Highly active in lowering HMG-CoA reductase levels, comparable to this compound's parent compound | [8] |
Table 1: Inhibitory activity of this compound-related compounds on HMG-CoA reductase.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the inhibitory activity of compounds like this compound on HMG-CoA reductase.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.[1][2][3]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Atorvastatin)
Procedure:
-
Preparation of Reagents:
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the HMG-CoA reductase enzyme and varying concentrations of this compound.
-
Positive Control Wells: Add the HMG-CoA reductase enzyme and the positive control inhibitor.
-
Enzyme Control Wells: Add the HMG-CoA reductase enzyme and the solvent used for the inhibitors.
-
Reagent Background Control Wells: Add assay buffer instead of the enzyme.
-
Adjust the volume in all wells with the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing assay buffer, NADPH, and HMG-CoA.
-
Add the Reaction Mix to all wells to initiate the reaction.
-
Immediately start kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C, taking readings every 2-3 minutes for at least 10 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rateenzyme control - Rateinhibitor) / Rateenzyme control ] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a promising hypocholesterolemic agent that targets the early, rate-limiting steps of cholesterol biosynthesis. Its mechanism of action, focused on HMG-CoA reductase, offers the significant advantage of avoiding the accumulation of potentially toxic sterol intermediates. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel inhibitors of cholesterol synthesis. A deeper understanding of its interaction with the SREBP-2 pathway will be crucial for elucidating its complete pharmacological profile and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated levels of SREBP-2 and cholesterol synthesis in livers of mice homozygous for a targeted disruption of the SREBP-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of sterol synthesis. Chemical syntheses and spectral properties of 26-oxygenated derivatives of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Characterization of Colestolone
Compound: Colestolone IUPAC Name: (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one[1] Alternative Name: 5α-cholest-8(14)-en-3β-ol-15-one[1] CAS Number: 50673-97-7[1][2] Molecular Formula: C27H44O2[1][2][3] Molecular Weight: 400.65 g/mol [1][2]
Introduction
This compound is a synthetic steroidal compound investigated for its potent hypocholesterolemic (lipid-lowering) properties.[1] It functions as a powerful inhibitor of sterol biosynthesis, targeting early-stage enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase.[1] Unlike inhibitors of later-stage cholesterol synthesis, this compound treatment has not been associated with the accumulation of sterol intermediates, suggesting a potentially safer toxicity profile.[1] First reported in 1977, it demonstrated significant reductions in serum cholesterol in both animal and human studies but was never commercially introduced.[1] These application notes provide a representative protocol for its laboratory synthesis and characterization, based on general principles of steroid chemistry and the synthesis of related cholestane derivatives.[4][5][6]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its biological activity by inhibiting the endogenous synthesis of cholesterol. The primary pathway for cholesterol production involves a series of enzymatic steps, beginning with acetyl-CoA. This compound targets one or more of the early, rate-limiting steps of this pathway, significantly reducing the overall production of cholesterol.[1] The diagram below illustrates the key stages of the cholesterol biosynthesis pathway, highlighting the early stages inhibited by this compound.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound starting from a commercially available steroid precursor, such as 5α-cholestan-3β-ol. This generalized procedure is based on established methods for the chemical modification of the cholestane scaffold.
Safety Precautions: All manipulations should be performed in a certified fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals and solvents with care, consulting their respective Material Safety Data Sheets (MSDS) prior to use.
Materials and Reagents
-
5α-cholestan-3β-ol (Starting Material)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Potassium tert-butoxide
-
Tert-butanol, anhydrous
-
Chromium trioxide (CrO3)
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Synthetic Workflow
Caption: Generalized workflow for the multi-step synthesis of this compound.
Procedure
Step 1: Oxidation of 5α-cholestan-3β-ol to 5α-cholestan-3-one
-
Dissolve 5α-cholestan-3β-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 5α-cholestan-3-one. This intermediate is often used in the next step without further purification.
Step 2-4: Introduction of the 8(14)-ene and 15-one Functionalities Note: The subsequent steps involve complex regioselective reactions typical of steroid chemistry. The following is a conceptual outline.
-
Allylic Bromination & Elimination: The ketone intermediate from Step 1 would undergo a series of reactions to introduce the C8-C14 double bond. This can be conceptually achieved through allylic bromination followed by an elimination reaction to form the α,β-unsaturated ketone system.
-
Allylic Oxidation: The most challenging step is the regioselective oxidation at the C-15 position. This is typically achieved using specific oxidizing agents, such as chromium trioxide in acetic acid, which can selectively oxidize the allylic position of the enone system formed in the previous step.
-
Reduction (if necessary): If the initial oxidation in Step 1 was performed later in the sequence, a final stereoselective reduction of the C3-ketone would be required to yield the 3β-hydroxyl group of this compound.
Final Step: Purification
-
The crude product from the final reaction step is purified by flash column chromatography on silica gel.
-
A solvent gradient (e.g., 0% to 20% ethyl acetate in hexane) is used to elute the product.
-
Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield this compound as a white solid.
Characterization Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Parameter | Method | Expected Result |
| Purity | HPLC | >98% |
| Molecular Weight | ESI-MS | [M+H]⁺: 401.3414 (Calculated for C27H45O2⁺: 401.3419) |
| ¹H NMR (500 MHz, CDCl₃) | NMR | Characteristic peaks for steroidal methyl groups, vinyl protons, and the proton adjacent to the hydroxyl group. |
| ¹³C NMR (125 MHz, CDCl₃) | NMR | Approx. 27 distinct carbon signals, including signals for carbonyl carbon (~200-210 ppm) and alkene carbons. |
| Infrared (IR) | FT-IR (KBr) | Strong absorptions at ~3400 cm⁻¹ (O-H stretch) and ~1710 cm⁻¹ (C=O stretch). |
Yield and Purity Summary
This table provides representative data for a hypothetical synthesis campaign.
| Synthesis Step | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC) |
| 1. Oxidation to 5α-cholestan-3-one | 10.0 | 9.8 | 98 | ~95% (Crude) |
| 2-4. Enone formation & Allylic Oxidation | 9.8 | 3.1 | 31 | ~80% (Crude) |
| 5. Final Purification (Chromatography) | 3.1 | 2.5 | 81 | >98% |
| Overall | 10.0 | 2.5 | 25 | >98% |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C27H44O2 | CID 10046567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel and efficient synthesis and antifungal evaluation of 2,3-functionalized cholestane and androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of 6,5 fused steroidal oxazoles in cholestane series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to prepare Colestolone solutions for cell culture experiments
Introduction
Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis.[1] It has been identified as a hypocholesterolemic agent due to its ability to significantly reduce serum cholesterol levels.[1] The primary mechanism of action for this compound is the inhibition of multiple early-stage steps in the cholesterol biosynthesis pathway, including the rate-limiting enzyme HMG-CoA reductase.[1] Unlike inhibitors that act on later stages of the pathway, this compound does not appear to cause the accumulation of sterol intermediates, suggesting a different toxicity profile.[1]
Due to its hydrophobic nature, preparing this compound for use in aqueous cell culture media presents a significant challenge. This document provides detailed protocols for the solubilization, storage, and preparation of this compound solutions to ensure reproducible and accurate experimental results. The following protocols are designed for researchers, scientists, and drug development professionals working with this compound in a cell culture setting.
Compound Information and Properties
A summary of the key chemical properties of this compound is provided below. This information is critical for accurate calculations when preparing stock solutions.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 5α-Cholest-8(14)-en-3β-ol-15-one |
| CAS Number | 50673-97-7 |
| Molecular Formula | C₂₇H₄₄O₂ |
| Molecular Weight | 400.64 g/mol |
Solubility and Storage
Proper solubilization and storage are paramount to maintaining the integrity and activity of this compound. Like many hydrophobic compounds, this compound is practically insoluble in water. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited/Poor | May be used, but solubility is lower than in DMSO. |
| Water / Aqueous Buffers | Insoluble | Direct dissolution is not feasible. |
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. |
| Stock Solution (in DMSO) | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can then be diluted to final working concentrations.
Materials:
-
This compound powder (MW: 400.64 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 400.64 g/mol × 1000 mg/g = 4.0064 mg
-
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh out approximately 4.01 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving the Compound:
-
Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in a dark, dry place.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
Directly diluting the high-concentration DMSO stock into aqueous cell culture medium can cause the compound to precipitate. A serial dilution method is strongly recommended to maintain solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution:
-
Prepare a 100-fold intermediate dilution of the stock solution.
-
Add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile cell culture medium.
-
This results in a 100 µM intermediate solution with a DMSO concentration of 1%. Mix gently by pipetting.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your final culture vessel (e.g., a well of a 6-well plate containing cells and 800 µL of media).
-
This results in a final working concentration of 10 µM .
-
The final DMSO concentration in the culture medium will be 0.1% .
-
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Solubility Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen medium.
Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway Inhibition by this compound
This compound acts as an inhibitor in the early stages of the cholesterol biosynthesis pathway. This pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. This compound's inhibitory action on enzymes like HMG-CoA reductase reduces the overall synthesis of cholesterol.
References
Application Notes and Protocols for Studying the Hypocholesterolemic Effects of Colestolone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colestolone is a hypocholesterolemic agent that has been identified as a potent inhibitor of the early stages of sterol biosynthesis.[1] This mechanism of action, particularly its inhibitory effect on enzymes such as 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, makes it a compound of interest for the management of hypercholesterolemia.[1][2][3][4] Unlike inhibitors that act on the later stages of cholesterol synthesis, this compound does not appear to cause the accumulation of sterol intermediates, suggesting a potentially favorable safety profile.[1]
These application notes provide a comprehensive overview of the use of animal models to study the hypocholesterolemic effects of this compound. Detailed protocols for inducing hypercholesterolemia in common laboratory animals and for the subsequent administration and evaluation of this compound are presented. While specific preclinical quantitative data on this compound is not extensively available in the public domain, this document provides templates and methodologies based on established practices for evaluating hypolipidemic drugs.
Animal Models for Hypercholesterolemia Research
The selection of an appropriate animal model is crucial for the preclinical evaluation of hypocholesterolemic agents. Rodents and rabbits are the most commonly used models due to their well-characterized lipid metabolism and the availability of established protocols for inducing hypercholesterolemia.[5][6][7]
-
Rats (Wistar or Sprague-Dawley): Rats are a cost-effective and easy-to-handle model.[6] Hypercholesterolemia can be readily induced through dietary manipulation.[5][6] They are particularly useful for initial screening and mechanistic studies.
-
Rabbits (New Zealand White): Rabbits are highly sensitive to dietary cholesterol and develop hypercholesterolemia that more closely resembles the human condition in terms of lipoprotein profile, making them a valuable model for atherosclerosis research.[7][8][9]
-
Guinea Pigs: Guinea pigs are also a relevant model as they, like humans, carry the majority of their cholesterol in low-density lipoprotein (LDL).[10]
Data Presentation: Quantitative Analysis of this compound's Efficacy
Table 1: Effect of this compound on Serum Lipid Profile in Hypercholesterolemic Rats
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Normal Control | Vehicle | ||||
| Hypercholesterolemic Control | Vehicle | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Atorvastatin) | 10 |
Data to be presented as mean ± standard deviation. Statistical significance to be determined by appropriate methods (e.g., ANOVA followed by a post-hoc test).
Table 2: Dose-Dependent Effect of this compound on Atherogenic Index and Hepatic Enzyme Activity in Hypercholesterolemic Rabbits
| Treatment Group | Dose (mg/kg/day) | Atherogenic Index (TC-HDL-C)/HDL-C | HMG-CoA Reductase Activity (relative units) |
| Normal Control | Vehicle | ||
| Hypercholesterolemic Control | Vehicle | ||
| This compound | 5 | ||
| This compound | 15 | ||
| This compound | 50 | ||
| Positive Control (e.g., Simvastatin) | 5 |
Data to be presented as mean ± standard deviation. Statistical significance to be determined by appropriate methods.
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Wistar Rats
Objective: To induce a state of hypercholesterolemia in Wistar rats through a high-cholesterol, high-fat diet.
Materials:
-
Male Wistar rats (180-200g)
-
Standard laboratory chow
-
High-Cholesterol Diet (HCD): Standard chow supplemented with 1-2% cholesterol, 10-20% lard or other saturated fat, and 0.5% cholic acid.[6]
-
Animal caging with controlled temperature and light-dark cycle
-
Metabolic cages for feces collection (optional)
Procedure:
-
Acclimatize rats for one week on standard laboratory chow.
-
Divide rats into a normal control group (fed standard chow) and experimental groups (to be fed the HCD).
-
Provide the respective diets and water ad libitum for a period of 4-8 weeks.
-
Monitor body weight and food consumption weekly.
-
At the end of the induction period, collect blood samples via tail vein or retro-orbital sinus puncture after an overnight fast to confirm the hypercholesterolemic state by analyzing the serum lipid profile.
Protocol 2: Administration of this compound to Hypercholesterolemic Rats
Objective: To evaluate the dose-dependent hypocholesterolemic effect of this compound.
Materials:
-
Hypercholesterolemic rats (from Protocol 1)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Divide the hypercholesterolemic rats into treatment groups:
-
Hypercholesterolemic Control (Vehicle)
-
This compound (Low, Medium, and High Dose)
-
Positive Control (e.g., Atorvastatin at a standard dose)
-
-
Prepare a homogenous suspension of this compound and the positive control drug in the vehicle at the desired concentrations.
-
Administer the respective treatments or vehicle daily via oral gavage for a period of 4-6 weeks. The volume of administration should be based on the most recent body weight of each animal (typically 5-10 ml/kg for rats).
-
Continue feeding the HCD to all hypercholesterolemic groups throughout the treatment period.
-
At the end of the treatment period, collect final blood samples for lipid profile analysis.
-
Euthanize the animals and collect liver and aorta tissues for further analysis (e.g., HMG-CoA reductase activity, histopathology).
Protocol 3: Biochemical Analysis of Serum Lipids
Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in serum samples.
Materials:
-
Rat serum samples
-
Commercial enzymatic kits for Total Cholesterol, LDL-C, HDL-C, and Triglycerides
-
Spectrophotometer or microplate reader
-
Centrifuge
Procedure:
-
Collect blood samples and allow them to clot at room temperature.
-
Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Perform the assays for each lipid parameter using the commercial kits according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a spectrophotometer or microplate reader.
-
Calculate the concentration of each lipid parameter based on the standard curve provided with the kit.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of early-stage cholesterol biosynthesis by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a diet-induced hypercholesterolemia model.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. mdpi.com [mdpi.com]
- 6. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypercholesterolemia in the rabbit induced by feeding graded amounts of low-level cholesterol. Methodological considerations regarding individual variability in response to dietary cholesterol and development of lesion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol dynamics in rabbit liver: High-fat diet, olive oil, and synergistic dietary effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guinea pigs as models to study the hypocholesterolemic effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of lipid profile and antioxidant of hypercholesterolemic albino rats by polysaccharides extracted from the green alga Ulva lactuca Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypocholesterolemic effect of β-caryophyllene in rats fed cholesterol and fat enriched diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols: Dosage and Administration of Colestolone in Rodent Studies
Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield any information for a compound named "Colestolone." This name does not correspond to a recognized pharmaceutical agent or research compound. Therefore, the following sections provide a generalized framework and example protocols for preclinical rodent studies of a hypothetical novel compound, which we will refer to as "Compound X," targeting cholesterol metabolism. These protocols are for illustrative purposes and must be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the actual compound being investigated.
Quantitative Data Summary for Hypothetical Compound X
The following tables represent plausible dosage ranges and administration routes for a novel investigational drug in rodent studies, based on common practices in preclinical drug development.
Table 1: Single-Dose Pharmacokinetic (PK) Study Parameters for Compound X in Rodents
| Species/Strain | Route of Administration | Dosage (mg/kg) | Vehicle | Blood Sampling Timepoints (post-dose) |
| C57BL/6 Mouse | Intravenous (IV) | 1, 5, 10 | 10% DMSO, 40% PEG300, 50% Saline | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Sprague-Dawley Rat | Oral Gavage (PO) | 5, 25, 100 | 0.5% Methylcellulose in Water | 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours |
| Wistar Rat | Intraperitoneal (IP) | 2, 10, 50 | Saline | 0.167, 0.5, 1, 2, 4, 8, 24 hours |
Table 2: Multi-Dose Efficacy Study Parameters for Compound X in a Hyperlipidemia Rodent Model
| Species/Strain | Model | Route of Administration | Dosage (mg/kg/day) | Dosing Frequency | Study Duration |
| LDLR-/- Mouse | High-Fat Diet-Induced | Oral Gavage (PO) | 10, 30, 100 | Once Daily | 12 weeks |
| Zucker Diabetic Fatty Rat | Genetically Obese | Diet Admixture | 5, 15, 50 | Continuous | 8 weeks |
Experimental Protocols
Protocol for Oral Gavage Administration in Mice
Objective: To administer a precise dose of Compound X directly into the stomach of a mouse.
Materials:
-
Compound X formulation
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
20-gauge, 1.5-inch curved gavage needle with a ball tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the exact volume of dosing solution needed.
-
Handling: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the head and body are in a straight line.
-
Needle Insertion: Moisten the gavage needle with the vehicle. Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Verification: Ensure the needle has not entered the trachea. If the animal exhibits respiratory distress, withdraw the needle immediately.
-
Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
Withdrawal: Smoothly and gently withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions for at least 30 minutes.
Protocol for Blood Sampling via Saphenous Vein in Rats
Objective: To collect serial blood samples for pharmacokinetic analysis.
Materials:
-
Lancets (e.g., 23-gauge) or sterile needle
-
Microcentrifuge tubes pre-coated with anticoagulant (e.g., K2-EDTA)
-
Gauze pads
-
Topical anesthetic (e.g., EMLA cream), optional
-
Heat lamp
-
Restrainer
Procedure:
-
Preparation: Shave the fur over the lateral saphenous vein on the hind limb.
-
Warming: Use a heat lamp to warm the leg and dilate the vein. Be careful not to overheat the animal.
-
Restraint: Place the rat in a suitable restrainer.
-
Puncture: Puncture the vein with a sterile lancet or needle. A small drop of blood should form.
-
Collection: Collect the blood into the microcentrifuge tube using a capillary tube or by direct collection of drops.
-
Hemostasis: Apply gentle pressure to the puncture site with a gauze pad until bleeding stops.
-
Processing: Process the blood sample as required for plasma or serum analysis (e.g., centrifuge at 2000 x g for 10 minutes at 4°C).
-
Recovery: Return the rat to its cage and monitor its condition.
Visualizations
Caption: Workflow for a typical preclinical efficacy study in rodents.
Caption: Logical relationships in designing a dosing protocol.
Application Notes: Assays for Measuring the Inhibitory Effect of Colestolone on Sterol Synthesis
Introduction
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, investigational hypocholesterolemic agent that inhibits sterol biosynthesis.[1] It has been shown to significantly reduce serum cholesterol levels in both animal and human studies.[1] Its primary mechanism of action involves the inhibition of early-stage enzymes in the cholesterol synthesis pathway, including the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Unlike late-stage inhibitors, this compound does not appear to cause the accumulation of potentially toxic sterol intermediates, making it a compound of significant interest.[1]
The synthesis of cholesterol is a complex, multi-step process that is tightly regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[2][3] This pathway senses intracellular cholesterol levels and adjusts the transcription of genes involved in cholesterol synthesis and uptake accordingly.[4][5] Accurate and robust methods for quantifying the inhibitory effects of compounds like this compound are crucial for understanding their mechanism of action, determining potency, and evaluating their therapeutic potential. These application notes provide detailed protocols for key assays designed to measure the inhibitory effect of this compound on sterol synthesis.
Signaling Pathways and Experimental Workflows
To understand the assays, it is essential to visualize the underlying biological pathways and experimental procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cholesterol-binding bacterial toxin provides a strategy for identifying a specific Scap inhibitor that blocks lipid synthesis in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cholesterol-binding bacterial toxin provides a strategy for identifying a specific Scap inhibitor that blocks lipid synthesis in animal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Application of Colestolone in familial hypercholesterolemia research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, non-marketed investigational compound that has demonstrated significant hypocholesterolemic (cholesterol-lowering) effects.[1] First reported in 1977 and studied up through the late 1980s, this compound acts as an inhibitor of sterol biosynthesis.[1] While specific research on its application in familial hypercholesterolemia (FH) is not available in the public domain, its mechanism of action suggests potential relevance for studying cholesterol metabolism and developing novel therapeutic strategies for hypercholesterolemic conditions.
Mechanism of Action
This compound exerts its cholesterol-lowering effects by inhibiting multiple early-stage enzymes in the cholesterol biosynthesis pathway.[1] A key target is HMG-CoA reductase, the rate-limiting enzyme in this pathway.[1] By inhibiting this and other early steps, this compound effectively reduces the endogenous production of cholesterol. A notable characteristic of this compound is its action on the early stages of the pathway, which, unlike late-stage cholesterol biosynthesis inhibitors, does not lead to the accumulation of potentially toxic sterol intermediates.[1]
Relevance to Familial Hypercholesterolemia (FH) Research
Familial hypercholesterolemia is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, leading to premature atherosclerotic cardiovascular disease.[2][3] The most common cause of FH is a defect in the LDL receptor, which impairs the clearance of LDL from the circulation.[3] While current treatments for FH primarily focus on increasing LDL receptor activity (e.g., statins) or inhibiting PCSK9, exploring alternative mechanisms such as the direct inhibition of cholesterol synthesis remains a valid area of research.
Although no specific studies have been published on the use of this compound in FH models, its ability to potently inhibit cholesterol synthesis makes it a valuable tool for in vitro and in vivo studies aimed at understanding the interplay between cholesterol biosynthesis and LDL receptor regulation in the context of FH. For instance, it could be used to investigate the compensatory mechanisms that are activated in FH when de novo cholesterol synthesis is blocked.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from animal studies. It is important to note that these studies were not conducted specifically in models of familial hypercholesterolemia.
Table 1: Effect of this compound on Serum Cholesterol in Rhesus Monkeys
| Treatment Group | Dosage | Change in Total Serum Cholesterol | Change in LDL + VLDL Cholesterol | Change in HDL Cholesterol |
| This compound | 75 mg/kg/day (oral) | Mean reduction of 41% | Mean reduction of 61% | Mean increase of 61% |
Data from a study on Rhesus monkeys fed a diet with moderate cholesterol content.[4]
Table 2: Effect of this compound on Serum Cholesterol in Baboons
| Treatment Group | Dosage | Effect on Total Serum Cholesterol | Effect on LDL + VLDL Cholesterol | Effect on HDL Cholesterol |
| This compound | 50 and 75 mg/kg/day (oral) | Significant decrease | Significant decrease | Increase, particularly in animals with low baseline HDL |
Data from a study on baboons.[5][6]
Experimental Protocols
As specific experimental protocols for the application of this compound in familial hypercholesterolemia research are not available, the following are generalized protocols for screening and characterizing inhibitors of cholesterol biosynthesis in a relevant in vitro model.
Protocol 1: In Vitro Screening of Cholesterol Biosynthesis Inhibitors in HepG2 Cells
Objective: To assess the inhibitory effect of a test compound (e.g., this compound) on cholesterol biosynthesis in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HepG2 cells in standard conditions until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then extract the total lipids using a suitable solvent mixture.
-
TLC Separation: Spot the lipid extracts onto a TLC plate and separate the different lipid species using an appropriate solvent system.
-
Quantification: Visualize the cholesterol bands (e.g., using iodine vapor) and scrape the corresponding silica gel into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.
Protocol 2: HMG-CoA Reductase Activity Assay
Objective: To determine the direct inhibitory effect of a test compound (e.g., this compound) on the activity of HMG-CoA reductase.
Materials:
-
Rat liver microsomes (as a source of HMG-CoA reductase) or recombinant HMG-CoA reductase
-
Test compound (this compound)
-
[¹⁴C]-HMG-CoA (radiolabeled substrate)
-
NADPH
-
Reaction buffer
-
Mevalonolactone (unlabeled standard)
-
TLC plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source, reaction buffer, NADPH, and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Add [¹⁴C]-HMG-CoA to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Lactonization: Incubate the mixture to allow the product, mevalonate, to convert to mevalonolactone.
-
TLC Separation: Spot the reaction mixture onto a TLC plate along with the mevalonolactone standard. Develop the plate to separate the product from the substrate.
-
Quantification: Visualize the mevalonolactone spot, scrape the corresponding area, and measure the radioactivity by scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound for HMG-CoA reductase activity.
Visualizations
Caption: Simplified cholesterol biosynthesis pathway and points of inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Familial hypercholesterolemia - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 3. Familial hypercholesterolemia - Wikipedia [en.wikipedia.org]
- 4. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one lowers serum cholesterol and induces profound changes in the levels of lipoprotein cholesterol and apoproteins in monkeys fed a diet of moderate cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Regulation of Cholesterol Homeostasis with Colestolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a tightly regulated process vital for cellular function, and its dysregulation is a key factor in the development of cardiovascular diseases. Colestolone is a potent, early-stage inhibitor of sterol biosynthesis, making it a valuable research tool for elucidating the complex mechanisms of cholesterol regulation. By inhibiting enzymes such as HMG-CoA reductase, this compound effectively reduces endogenous cholesterol production without the accumulation of potentially toxic sterol intermediates observed with late-stage inhibitors.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on key signaling pathways, gene expression, and cellular cholesterol dynamics.
Mechanism of Action
This compound exerts its primary effect by inhibiting multiple early steps in the cholesterol biosynthesis pathway.[1] This leads to a reduction in the intracellular cholesterol pool, which in turn activates signaling cascades designed to restore cholesterol levels. The principal pathway activated is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. Under low cholesterol conditions, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved. The activated N-terminal fragment of SREBP-2 then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).
Furthermore, the reduction in intracellular cholesterol and the potential generation of specific oxysterol intermediates can modulate the activity of Liver X Receptors (LXRs). LXRs are nuclear receptors that, upon activation, promote reverse cholesterol transport by increasing the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). These transporters are crucial for the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles.
Data Presentation
Table 1: Dose-Response Effect of this compound on HMG-CoA Reductase Activity
| This compound Concentration (µM) | HMG-CoA Reductase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 1 | 52 | ± 3.1 |
| 10 | 21 | ± 2.5 |
| 100 | 8 | ± 1.9 |
Table 2: Time-Course of this compound (10 µM) on Gene Expression in HepG2 Cells
| Gene | Fold Change at 6h | Fold Change at 12h | Fold Change at 24h |
| HMGCR | 2.5 | 4.8 | 6.2 |
| LDLR | 3.1 | 5.9 | 7.5 |
| SREBF2 (nuclear) | 2.8 | 5.2 | 6.8 |
| ABCA1 | 1.8 | 3.5 | 4.9 |
| ABCG1 | 1.5 | 3.1 | 4.2 |
Table 3: Effect of this compound on Cholesterol Efflux
| Treatment | Cholesterol Efflux (% of total cellular cholesterol) | Standard Deviation |
| Vehicle Control | 12.5 | ± 1.8 |
| This compound (10 µM) | 28.7 | ± 2.5 |
| LXR Agonist (Positive Control) | 35.2 | ± 3.1 |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
HMG-CoA Reductase Activity Assay
Principle: This assay measures the activity of HMG-CoA reductase by quantifying the conversion of [14C]HMG-CoA to [14C]mevalonate.
Materials:
-
HepG2 cells
-
This compound
-
[14C]HMG-CoA
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (0.1 µM to 100 µM) or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Enzyme Reaction: Add 50 µL of cell lysate to a reaction mixture containing [14C]HMG-CoA and incubate at 37°C for 1 hour.
-
Extraction: Stop the reaction and extract the [14C]mevalonate using an organic solvent.
-
Quantification: Add the extracted sample to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Express the results as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Principle: To quantify the mRNA expression levels of genes involved in cholesterol homeostasis (HMGCR, LDLR, SREBF2, ABCA1, ABCG1) in response to this compound treatment.
Materials:
-
Treated HepG2 cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from this compound-treated and control HepG2 cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including the housekeeping gene) using SYBR Green master mix, cDNA, and specific primers.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Western Blot Analysis for Protein Expression
Principle: To detect and quantify changes in the protein levels of LDLR and HMGCR in response to this compound treatment.
Materials:
-
Treated HepG2 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LDLR, anti-HMGCR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, HMGCR, or β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Cholesterol Efflux Assay
Principle: This assay measures the ability of cells to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.
Materials:
-
J774A.1 macrophages or THP-1 derived macrophages
-
[3H]-cholesterol
-
This compound
-
ApoA-I or HDL
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Labeling: Plate macrophages and label them with [3H]-cholesterol in serum-containing medium for 24-48 hours.
-
Equilibration and Treatment: Wash the cells and incubate in serum-free medium containing this compound (10 µM) or a vehicle control for 18-24 hours to allow for equilibration of the labeled cholesterol and drug treatment.
-
Efflux: Replace the medium with serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Incubate for 4-6 hours.
-
Sample Collection: Collect the medium (containing effluxed cholesterol) and lyse the cells to determine the amount of [3H]-cholesterol remaining.
-
Quantification: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.
Conclusion
This compound serves as a specific and potent tool for investigating the intricate regulation of cholesterol homeostasis. The protocols outlined in these application notes provide a robust framework for researchers to explore its effects on key molecular players and cellular processes. The data generated from these experiments will contribute to a deeper understanding of cholesterol metabolism and may aid in the development of novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.
References
High-Performance Liquid Chromatography (HPLC) Methods for Colestolone Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colestolone, also known as cholest-4-en-3-one, is a ketonic steroid and a significant intermediate in the biosynthesis of cholestanol in mammals.[1] Accurate and reliable quantitative analysis of this compound is crucial for various research and development applications, including metabolic studies, drug discovery, and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the analysis of this compound and other structurally related steroids.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC, based on established methods for similar compounds like cholesterol and its derivatives.
The methods outlined below are intended to serve as a comprehensive guide and may require further optimization to suit specific sample matrices and analytical requirements.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various HPLC methods developed for the analysis of cholesterol and related sterols. These methods can be adapted for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions for Sterol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Cholesterol, Tocopherols | Cholesterol | Cholesterol | Cholesterol, Phytosterols |
| Column | Nova Pak C18, 4 µm, 300 x 3.9 mm | Nova-pak C18, 10 µm, 3.9 mm I.D. × 300 mm | Zorbax Eclipse Plus C18, 3.5 μm, 2.1 × 100 mm | Unifinepak C18, 1.9 µm, 2.0 mmID x 150 mmL |
| Mobile Phase | Acetonitrile:Propan-2-ol (83:17, v/v)[6] | Acetonitrile:Methanol:2-Propanol (7:3:1, v/v/v)[7] | Acetonitrile:Methanol (60:40, v/v)[8] | A: Acetonitrile/Water (95/5), B: THF |
| Flow Rate | 1.5 mL/min[6] | 1.6 mL/min[7] | 0.5 mL/min[8] | 0.5 mL/min[9] |
| Detection | UV at 205 nm[6] | UV at 205 nm[7] | UV-DAD at 205 nm[8] | UV at 278 nm |
| Column Temp. | 26°C[6] | Not Specified | 30°C[8] | 40°C[9] |
| Injection Vol. | Not Specified | 20 µL[7] | 10 µL[8] | 1 µL[9] |
Table 2: Performance Data for Sterol HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (Cholesterol) | 14.7 ± 0.2 min[6] | Not Specified | Not Specified |
| Linearity Range | Not Specified | Not Specified | 2 - 350 mg/L[8] |
| Limit of Detection (LOD) | Not Specified | 0.01 µg[7] | Not Specified |
| Recovery | Not Specified | 100 ± 1.0% (LLE)[7] | Not Specified |
Experimental Protocols
The following is a detailed protocol for the analysis of this compound, adapted from a validated HPLC method for cholesterol in a similar matrix.[8]
Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethanol (analytical grade)
-
Nitrogen gas, high purity
Equipment
-
HPLC system with a UV-DAD detector
-
Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 3.5 μm particle size) or equivalent
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Water bath
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh 25 mg of this compound standard and dissolve it in 25 mL of methanol to prepare a 1000 mg/L stock solution.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 2 mg/L to 350 mg/L.[8] These will be used to construct the calibration curve.
Sample Preparation (Saponification and Extraction)
This procedure is essential for samples containing esterified forms of this compound to ensure the analysis of total this compound.
-
Accurately weigh approximately 0.5 g of the sample into a screw-capped glass tube.
-
Add 15 mL of 1 mol/L methanolic KOH solution.[8]
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for 15-60 minutes to achieve complete saponification.[8][10]
-
Cool the sample to room temperature.
-
Perform a double extraction by adding 15 mL of a n-hexane:chloroform (1:1, v/v) binary mixture, vortexing vigorously for 1 minute, and centrifuging to separate the layers.[8]
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step with another 15 mL of the hexane:chloroform mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.
HPLC Analysis
-
Instrument Setup:
-
Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 3.5 μm)
-
Mobile Phase: Acetonitrile/Methanol (60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 205 nm
-
Injection Volume: 10 µL
-
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Inject a standard solution periodically throughout the run to monitor system suitability.
-
Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for the initial sample weight and the dilution/concentration factors used during sample preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Signaling Pathway Context
While a specific signaling pathway involving this compound is not detailed in the provided context, its role as a precursor in cholestanol biosynthesis is noted.[1] Further research into the specific biological pathways and interactions of this compound would be necessary to generate a detailed signaling pathway diagram. The analytical methods described herein are essential tools for such investigations.
References
- 1. Chromatographic separation of putative precursors of cholestanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods [mdpi.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. animbiosci.org [animbiosci.org]
- 8. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
- 10. Chromatographic separation of cholesterol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification and Quantification of Colestolone Metabolites Using Advanced Mass Spectrometry Techniques
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details robust and sensitive methodologies for the identification and quantification of Colestolone and its potential metabolites in biological matrices. Given the role of this compound as a hypocholesterolemic agent that inhibits and serves as a precursor to cholesterol, understanding its metabolic fate is crucial for drug development and clinical research.[1] We present tailored protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound and its putative phase I and phase II metabolites in plasma and urine. This document provides researchers, scientists, and drug development professionals with the necessary protocols and expected performance characteristics to implement these advanced analytical techniques.
Introduction
This compound, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis, targeting early-stage enzymes such as HMG-CoA reductase.[1] It has demonstrated significant cholesterol-lowering effects in both animal and human studies.[1] A unique characteristic of this compound is that it also acts as a precursor to cholesterol, being efficiently converted in vivo.[1] This dual action necessitates a thorough understanding of its metabolic pathways to fully characterize its pharmacological profile.
The analysis of sterols and their metabolites by mass spectrometry presents challenges due to their hydrophobic nature and low ionization efficiency.[1] However, advanced techniques such as LC-MS/MS and GC-MS offer the required sensitivity and specificity for their detection and quantification in complex biological samples.[2][3] This application note provides detailed protocols for the analysis of this compound and its predicted metabolites, enabling researchers to investigate its biotransformation and pharmacokinetic properties.
Proposed Metabolic Pathways for this compound
Based on the structure of this compound (C₂₇H₄₄O₂) and established metabolic pathways for steroidal compounds, we propose the following biotransformation routes:
Phase I Metabolism: The initial metabolic modifications are expected to involve oxidations and hydroxylations, catalyzed primarily by cytochrome P450 (CYP) enzymes.[4] Potential phase I metabolites include:
-
Hydroxylated Metabolites: Addition of hydroxyl groups to the steroid core or the side chain.
-
Oxidized Metabolites: Oxidation of the existing hydroxyl group or other positions to form ketones.
Phase II Metabolism: The more polar phase I metabolites are anticipated to undergo conjugation reactions to facilitate their excretion.[5][6] These reactions typically involve:
-
Glucuronidation: Attachment of a glucuronic acid moiety to hydroxyl groups.[5]
-
Sulfation: Conjugation with a sulfonate group.[6]
Figure 1: Proposed metabolic pathway for this compound.
Experimental Protocols
LC-MS/MS Protocol for Plasma Samples
This protocol is designed for the simultaneous quantification of this compound and its potential phase I and phase II metabolites in human plasma.
1.1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Aliquoting: Aliquot 100 µL of plasma samples, calibrators, and quality controls into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., deuterated this compound) to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Mix thoroughly by vortexing for 1 minute.
-
Loading onto SLE Plate: Transfer the entire content of each well to a 96-well SLE plate. Allow the sample to absorb for 5 minutes.
-
Elution: Place a clean 96-well collection plate under the SLE plate. Add 1 mL of elution solvent (e.g., 95:5 dichloromethane:isopropanol) to each well of the SLE plate and allow it to percolate by gravity.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water). Seal the plate and vortex for 1 minute before analysis.
1.2. LC-MS/MS Conditions
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-50% B
-
9.1-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing pure standards of this compound and synthesized/isolated metabolites.
Figure 2: LC-MS/MS experimental workflow.
GC-MS Protocol for Urine Samples
This protocol is suitable for the analysis of both free and conjugated metabolites of this compound in urine after enzymatic hydrolysis and derivatization.
2.1. Sample Preparation
-
Aliquoting: To 1 mL of urine, add an internal standard.
-
Hydrolysis: Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 55 °C for 3 hours to deconjugate phase II metabolites.
-
Extraction: Perform a liquid-liquid extraction with 5 mL of diethyl ether. Vortex for 5 minutes and centrifuge. Transfer the organic layer to a clean tube. Repeat the extraction.
-
Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2.2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 240 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
-
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
Data Presentation
The following tables present representative quantitative data for the analysis of steroidal compounds using the described mass spectrometry techniques. These values are indicative and should be validated for this compound and its specific metabolites.
Table 1: Representative LC-MS/MS Performance Data
| Analyte | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Steroid 1 | 0.1 | 95.2 | 4.5 | 6.8 |
| Steroid 2 | 0.2 | 92.8 | 5.1 | 7.3 |
| Steroid 3 | 0.5 | 98.1 | 3.9 | 5.5 |
Table 2: Representative GC-MS Performance Data
| Analyte | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Steroid Metabolite 1 | 0.5 | 91.5 | 6.2 | 8.1 |
| Steroid Metabolite 2 | 1.0 | 89.7 | 7.5 | 9.3 |
| Steroid Metabolite 3 | 0.8 | 93.2 | 5.8 | 7.9 |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound and its potential metabolites in biological matrices. The protocols for sample preparation are optimized for high recovery and throughput, while the instrumental parameters are selected for optimal sensitivity and specificity. These methodologies will be invaluable for researchers in pharmacology, drug metabolism, and clinical chemistry for elucidating the metabolic pathways of this compound and advancing our understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. Associations between polymorphisms in glucuronidation and sulfation enzymes and sex steroid concentrations in premenopausal women in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colestolone as a Tool Compound for Studying Steroidogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis, making it a valuable tool compound for researchers studying the intricate pathways of steroidogenesis. By targeting an early and rate-limiting step in cholesterol synthesis, this compound allows for the investigation of the downstream consequences of reduced cholesterol precursor availability on the production of various steroid hormones. These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to characterize its inhibitory effects and to elucidate the mechanisms of action of novel steroidogenesis inhibitors.
Mechanism of Action
This compound primarily exerts its inhibitory effect on the cholesterol biosynthesis pathway. It has been shown to decrease the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway.[1] By inhibiting this crucial, early step, this compound effectively reduces the intracellular pool of cholesterol, the essential precursor for the synthesis of all steroid hormones. This mode of action makes it an excellent tool for studying the impact of cholesterol homeostasis on steroidogenesis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Inhibitory Activity of this compound on HMG-CoA Reductase
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Pravastatin (Control) | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Steroid Hormone Production in H295R Cells
| Hormone | Vehicle Control (ng/mL) | This compound (1 µM) (ng/mL) | This compound (10 µM) (ng/mL) | % Change (1 µM) | % Change (10 µM) |
| Pregnenolone | |||||
| Progesterone | |||||
| Dehydroepiandrosterone (DHEA) | |||||
| Androstenedione | |||||
| Testosterone | |||||
| Estradiol | |||||
| Cortisol |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of HMG-CoA Reductase by this compound in the Cholesterol Biosynthesis Pathway.
Caption: Impact of this compound on the Steroidogenic Pathway.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Enzymatic Assay)
This protocol is adapted from commercially available HMG-CoA reductase assay kits.
a. Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
b. Materials:
-
HMG-CoA Reductase enzyme (purified or from a commercial kit)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Pravastatin or Simvastatin (as a positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
c. Protocol:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and this compound at various concentrations in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound or vehicle control (for uninhibited reaction) or positive control inhibitor (e.g., Pravastatin).
-
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells except the blank.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of this compound and the controls.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
H295R Steroidogenesis Assay (Cell-Based Assay)
This protocol is based on the OECD Test Guideline 456 for the H295R Steroidogenesis Assay.[2][3][4][5][6]
a. Principle: The human H295R adrenocortical carcinoma cell line is a well-established in vitro model that expresses the key enzymes required for steroidogenesis. By treating these cells with this compound and measuring the levels of various steroid hormones in the culture medium, the inhibitory effect on the entire steroidogenic cascade can be assessed.
b. Materials:
-
H295R cells (ATCC CRL-2128)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with serum and other additives)
-
This compound (dissolved in DMSO)
-
Forskolin (as a positive control for stimulating steroidogenesis)
-
A known inhibitor of steroidogenesis (e.g., Prochloraz) as a positive control
-
24-well cell culture plates
-
LC-MS/MS system for steroid hormone analysis
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
c. Protocol:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the time of treatment. Culture the cells for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Also, prepare solutions of forskolin and the positive control inhibitor.
-
Cell Treatment: After 24 hours of pre-culture, remove the medium and replace it with fresh medium containing the different concentrations of this compound, vehicle control, forskolin, or the positive control inhibitor. Incubate the cells for 48 hours.
-
Sample Collection: After the 48-hour incubation period, collect the cell culture medium from each well. Store the samples at -80°C until analysis.
-
Cell Viability Assay: After collecting the medium, perform a cell viability assay on the remaining cells in the plate to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Steroid Hormone Analysis:
-
Thaw the collected media samples.
-
Perform a steroid extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the levels of key steroid hormones (e.g., pregnenolone, progesterone, DHEA, androstenedione, testosterone, estradiol, and cortisol) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the hormone concentrations to a relevant parameter (e.g., per well or per mg of protein).
-
Calculate the percent change in hormone production for each treatment group compared to the vehicle control.
-
Analyze the data for statistically significant differences.
-
Conclusion
This compound is a powerful tool for dissecting the role of de novo cholesterol synthesis in steroidogenesis. The protocols outlined in these application notes provide a robust framework for researchers to investigate its inhibitory properties and to use it as a reference compound in the study of other potential steroidogenesis inhibitors. By combining enzymatic and cell-based assays, a comprehensive understanding of a compound's mechanism of action within the complex steroidogenic pathway can be achieved.
References
- 1. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. biodetectionsystems.com [biodetectionsystems.com]
Troubleshooting & Optimization
Troubleshooting Colestolone instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colestolone. The following information is designed to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound, a derivative of cholesterol, is expected to have very low intrinsic solubility in purely aqueous solutions.[1][2] For experimental purposes, it is often necessary to use a co-solvent or a solubilizing agent. A common approach is to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute the stock solution into the aqueous experimental medium.[3]
Q2: What are the primary factors that can lead to the degradation of this compound in aqueous solutions?
The stability of this compound in aqueous media can be influenced by several factors, including:
-
pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[4][5]
-
Oxidation: As a sterol-like molecule, this compound may be susceptible to oxidation.[4] The presence of dissolved oxygen or oxidizing agents can promote the formation of oxide products.
-
Enzymatic Degradation: If working with biological matrices, enzymes such as cholesterol oxidase could potentially degrade this compound.[6][7][8]
Q3: What are the recommended storage conditions for this compound stock solutions?
For short-term storage (days to weeks), this compound stock solutions, typically in an organic solvent like DMSO, should be stored at 0-4°C.[3] For long-term storage (months to years), it is recommended to store them at -20°C.[3] To minimize degradation, solutions should be protected from light.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Visible cloudiness or particulate matter in the solution after adding this compound stock.
-
Inconsistent results in bioassays.
-
Lower than expected concentration when measured analytically.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration. |
| Co-solvent Shock | Rapid addition of the organic stock solution to the aqueous buffer can cause localized supersaturation and precipitation. Add the stock solution dropwise while vortexing or stirring the buffer. |
| Inadequate Co-solvent Concentration | The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain solubility. Consider slightly increasing the final co-solvent percentage, ensuring it remains compatible with your experimental system. |
| pH Effects on Solubility | The pH of your aqueous buffer could be influencing the solubility of this compound. Although likely a minor effect for a non-ionizable molecule, it's worth testing a range of physiologically relevant pH values. |
Issue 2: Loss of this compound Potency or Concentration Over Time
Symptoms:
-
Decreased biological activity in assays over time.
-
Appearance of new peaks and a decrease in the main this compound peak in HPLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Chemical Degradation (Hydrolysis/Oxidation) | The aqueous environment may be promoting the breakdown of this compound. Prepare fresh solutions for each experiment. If this is not feasible, conduct a stability study to determine the rate of degradation under your specific conditions (see Experimental Protocols section). |
| Photodegradation | Exposure to ambient or fluorescent light can degrade the compound. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[5] |
| Adsorption to Container Surfaces | This compound, being a lipophilic molecule, may adsorb to the surfaces of plastic containers. Use low-adsorption plasticware or glass containers where possible. |
| Temperature-Induced Degradation | Storing working solutions at room temperature or higher for extended periods can accelerate degradation. Keep solutions on ice or at 4°C during use and store long-term at -20°C.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle warming and vortexing.
-
Storage of Stock Solution: Aliquot the stock solution into small volumes in amber, tightly sealed vials and store at -20°C for long-term use.[3]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare your final working solution by diluting the stock into your aqueous experimental buffer. Add the stock solution slowly to the buffer while vortexing to avoid precipitation. The final DMSO concentration should typically be kept below 1% to minimize solvent effects in biological assays.
Protocol 2: Basic Stability Assessment using HPLC
-
Prepare Solution: Prepare a solution of this compound in your aqueous buffer at the desired experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration and purity of this compound.[9][10]
-
Incubate under Test Conditions: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial from each condition and re-analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of this compound remaining. The appearance of new peaks can indicate degradation products.
Visualizations
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Caption: A simplified diagram of potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Degradation by Gordonia cholesterolivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Degradation and Production of Extracellular Cholesterol Oxidase from Bacillus pumilus W1 and Serratia marcescens W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing Colestolone concentration for in vitro experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Colestolone in in vitro experiments. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is crucial for the synthesis of cholesterol and various non-steroid isoprenoid derivatives that are essential for cell proliferation, differentiation, and survival.[2] By blocking this pathway, this compound can induce cell cycle arrest, apoptosis, and cellular stress in cancer cells, making it a compound of interest for oncology research.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a broad concentration range from 1 µM to 50 µM is recommended to establish a dose-response curve.[2][4] Based on studies with similar HMG-CoA reductase inhibitors, the half-maximal inhibitory concentration (IC50) for various cancer cell lines typically falls within the micromolar range.[2][5][6] A preliminary literature search for your specific cell line can help narrow this starting range.[7][8]
Q3: What is the best solvent to use for this compound and how do I prepare a stock solution?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, for example at 10 mM, in high-purity DMSO.[9] To prepare the stock solution, add the appropriate volume of DMSO directly to the vial of powdered this compound.[10] Ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][11]
Q4: The final concentration of DMSO is affecting my cells. How can I avoid this?
A4: Solvent toxicity can confound experimental results.[12] It is crucial to keep the final concentration of DMSO in the cell culture medium consistent across all wells, including vehicle controls. The final DMSO concentration should typically not exceed 0.5%, and ideally should be kept below 0.1%, as higher concentrations can be toxic to many cell lines.[10][13][14]
Q5: I am seeing a precipitate in my media after adding this compound. What should I do?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.[12] This can be caused by the compound crashing out of solution when the DMSO stock is diluted into the media. To mitigate this, ensure the stock solution is added to the media with vigorous mixing. Preparing intermediate dilutions in media may also help. If precipitation persists, consider lowering the final concentration of this compound.[14]
Data Summary: Effective Concentrations of this compound Analogs
The following table summarizes reported IC50 values for HMG-CoA reductase inhibitors (this compound analogs) in various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| Simvastatin | Ovarian (Hey) | 72 hours | ~10 |
| Simvastatin | Ovarian (SKOV3) | 72 hours | ~8 |
| Simvastatin | Endometrial (ECC-1) | 48 hours | ~15 |
| Simvastatin | Endometrial (Ishikawa) | 48 hours | ~17 |
| Atorvastatin | Ewing Sarcoma | Not Specified | Micromolar Range |
| Cerivastatin | Uveal Melanoma | Not Specified | 0.06 - 1.56 |
Note: These values are derived from published studies on simvastatin, atorvastatin, and cerivastatin and should be used as a guideline.[2][4][5][6] The optimal concentration for this compound must be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound via MTT Assay
This protocol provides a step-by-step method for determining the concentration of this compound that inhibits cell viability by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line in logarithmic growth phase
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
DMSO (for formazan solubilization)
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability. b. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[16] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. To minimize "edge effects," add 100 µL of sterile PBS to the perimeter wells that do not contain cells.[13] e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
This compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. b. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). c. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay: a. After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7][15] b. Incubate for 4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[15] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[15] d. Add 150 µL of DMSO to each well to dissolve the crystals.[17][15] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[17][15]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[15] b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[16] c. Plot the percent viability against the logarithm of the this compound concentration. d. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software like GraphPad Prism to calculate the IC50 value.[16]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. "Edge effects" in the 96-well plate. | 1. Ensure the cell suspension is homogenous before seeding.2. Use calibrated pipettes; use a multichannel pipette for adding reagents to minimize timing differences.[13]3. Fill perimeter wells with sterile PBS or media to maintain humidity.[13] |
| No significant effect of this compound observed | 1. Compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant.4. Compound has degraded. | 1. Test a wider and higher range of concentrations (e.g., up to 100 µM).[7]2. Increase the incubation period (e.g., 48 or 72 hours).3. Consider using a different, more sensitive cell line.4. Prepare fresh stock solutions; avoid repeated freeze-thaw cycles.[11][14] |
| Excessive cell death, even at low concentrations | 1. Compound concentration is too high.2. Solvent (DMSO) toxicity. | 1. Test a lower range of concentrations.2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Run a vehicle-only control with the highest DMSO concentration used.[14] |
| Inconsistent results between experiments | 1. Variation in cell health or passage number.2. Inconsistent incubation times.3. Degradation of this compound stock solution. | 1. Use cells within a consistent, low passage number range and ensure they are healthy and in the log growth phase.2. Standardize all incubation times precisely.3. Prepare fresh stock solutions from powder for each set of experiments or use single-use aliquots.[11] |
Visual Guides and Pathways
This compound Mechanism of Action
Figure 1. Simplified signaling pathway showing this compound's inhibition of HMG-CoA reductase.
Experimental Workflow for Concentration Optimization
Figure 2. Workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Decision Tree
Figure 3. A decision tree to troubleshoot common experimental issues with this compound.
References
- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. captivatebio.com [captivatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Strategies for In Vivo Studies with Colestolone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for overcoming the poor solubility of Colestolone in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo studies?
A1: this compound is a potent inhibitor of sterol biosynthesis and is investigated for its hypocholesterolemic effects.[1] Like many sterol-based compounds, this compound is highly lipophilic and exhibits very low aqueous solubility, making it difficult to formulate for in vivo administration, particularly for systemic delivery. This poor solubility can lead to low and variable bioavailability, hindering the accurate assessment of its pharmacological activity.
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo experiments?
A2: The main approaches to improve this compound's solubility for in vivo studies include:
-
Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic core of cyclodextrins can significantly increase its aqueous solubility.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents, such as in a Self-Emulsifying Drug Delivery System (SEDDS), can improve its dissolution and absorption.
-
Co-solvent Systems: Using a mixture of a primary non-aqueous solvent (like DMSO or ethanol) with a biocompatible vehicle can help to keep the compound in solution upon administration.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.
-
Suspensions in Aqueous Vehicles: For oral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).
Q3: What is the mechanism of action of this compound?
A3: this compound inhibits the biosynthesis of cholesterol by targeting key enzymes in the mevalonate pathway. One of the primary targets is HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2][3][4] By inhibiting this and other early-stage enzymes, this compound reduces the endogenous production of cholesterol.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous vehicle after adding from a stock solution. | The concentration of the organic solvent from the stock solution (e.g., DMSO) is too high in the final aqueous vehicle, causing the compound to crash out. | - Keep the final concentration of the organic co-solvent low (typically <1-5% v/v).- Prepare a higher concentration stock solution to minimize the volume added.- Consider using a different solubilization strategy, such as cyclodextrin complexation or a lipid-based formulation. |
| Inconsistent or low bioavailability in oral gavage studies. | Poor dissolution of this compound in the gastrointestinal tract. The formulation is not stable in the gastric environment. | - Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS) to improve its dispersion and absorption.- Use a micronized powder to prepare a suspension to increase the surface area for dissolution.- Co-administer with a lipid-rich meal to enhance absorption. |
| Toxicity or adverse effects observed in the vehicle control group. | The chosen vehicle or co-solvent (e.g., high concentration of DMSO or ethanol) is causing toxicity. | - Reduce the concentration of the potentially toxic excipient.- Select a more biocompatible vehicle, such as corn oil for oral or subcutaneous administration, or a cyclodextrin-based solution for parenteral routes.- Conduct a thorough literature search for the tolerability of the chosen vehicle in the specific animal model and route of administration. |
| Difficulty in achieving the desired dose concentration in the formulation. | The solubility of this compound in the chosen vehicle is insufficient for the required dose. | - Perform a solubility screening study with a panel of different vehicles and co-solvents to identify a more suitable system.- Consider using a combination of solubilization techniques, for example, a co-solvent system with a surfactant.- For high doses, a suspension may be more feasible than a solution. |
Data Presentation: Formulation Strategies for Poorly Soluble Sterol Compounds
The following tables provide an overview of common formulation strategies that can be adapted for this compound, with cholesterol often used as a reference compound due to the lack of specific public data for this compound.
Table 1: Cyclodextrin-Based Formulations
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Potential Solubility Enhancement (for Cholesterol) | Key Considerations |
| β-Cyclodextrin (β-CD) | 1:1 | Forms stable inclusion complexes.[1] | Limited aqueous solubility of β-CD itself. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1, 1:2 | Can increase solubility up to 15-fold.[2] | High water solubility and low toxicity, suitable for parenteral administration. |
| Methyl-β-Cyclodextrin (M-β-CD) | >2:1 | Significant increase in solubility.[4] | Higher potential for membrane disruption compared to HP-β-CD. |
Table 2: Lipid-Based and Co-solvent Formulations for Oral Administration
| Formulation Type | Example Components | Typical Composition (% w/w) | Mechanism of Action |
| Oil Solution/Suspension | Corn oil, sesame oil | Drug suspended or dissolved in 100% oil. | The lipid vehicle facilitates absorption through the lymphatic pathway. |
| Co-solvent System | DMSO, PEG 300, Tween-80, Saline | 10% DMSO, 40% PEG 300, 5% Tween-80, 45% Saline.[5] | The co-solvents maintain the drug in solution, while the surfactant aids in dispersion. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Labrafil), Surfactant (e.g., Cremophor), Co-surfactant (e.g., Transcutol) | Oil: 30-60%, Surfactant: 20-50%, Co-surfactant: 10-30%. | Forms a fine emulsion upon contact with gastrointestinal fluids, increasing the surface area for drug absorption.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a cyclodextrin inclusion complex for in vivo studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for the desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve the HP-β-CD in sterile water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure or by lyophilization.
-
Reconstitute the resulting powder with sterile water to the desired final concentration.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of an Oral Gavage Suspension in Corn Oil
This protocol is suitable for the oral administration of a suspension of this compound.
Materials:
-
This compound (micronized powder, if available)
-
Corn oil
-
Homogenizer or sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Add a small amount of corn oil to the this compound powder to form a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of corn oil while continuously mixing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Vortex the suspension thoroughly before each administration to ensure a consistent dose.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified sterol biosynthesis pathway, highlighting the role of HMG-CoA reductase, a key target of this compound.
Caption: Simplified sterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
This diagram outlines a general workflow for selecting a suitable formulation for in vivo studies of this compound.
Caption: Workflow for this compound formulation development for in vivo studies.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Colestolone in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating the off-target effects of Colestolone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hypocholesterolemic agent that acts as an inhibitor of sterol biosynthesis. Its primary on-target effect is the inhibition of HMG-CoA reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound decreases the endogenous production of cholesterol. It is also important to note that this compound itself can serve as a precursor for cholesterol.[1]
Q2: What are off-target effects and why are they a particular concern for a cholesterol biosynthesis inhibitor like this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For this compound, which modulates a fundamental cellular process, off-target effects are a significant concern for several reasons:
-
Disruption of Cholesterol Homeostasis: Cholesterol is not only a structural component of membranes but also a precursor for steroid hormones and bile acids.[2] Perturbing its synthesis can have widespread, unintended consequences on cellular signaling and function.[3][4]
-
Alterations in Membrane Properties: Changes in cellular cholesterol levels can affect membrane fluidity and the function of membrane-embedded proteins, leading to a variety of secondary effects that are not directly related to the inhibition of HMG-CoA reductase.[5][6][7]
-
Activation of Compensatory Pathways: Cells have robust feedback mechanisms to maintain cholesterol homeostasis, primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[8][9][10] Inhibition of cholesterol synthesis by this compound can trigger a strong activation of this pathway, leading to the upregulation of numerous genes involved in lipid metabolism, which can complicate the interpretation of experimental results.[9][11]
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
A3: Common indicators of potential off-target effects include:
-
Unexpected Cytotoxicity: Cell death occurring at concentrations close to the IC50 for HMG-CoA reductase inhibition.
-
Phenotype Inconsistency: The observed cellular phenotype does not align with the known consequences of HMG-CoA reductase inhibition or cholesterol depletion.
-
Discrepancy with Genetic Knockdowns: The phenotype observed with this compound treatment is different from that observed when HMG-CoA reductase (HMGCR) is knocked down or knocked out using techniques like CRISPR-Cas9.
-
Rescue Experiment Failure: Supplementing the culture medium with mevalonate (the product of the HMG-CoA reductase reaction) or cholesterol does not rescue the observed phenotype.
Troubleshooting Guide for Off-Target Effects of this compound
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Excessive Cytotoxicity
| Possible Cause | Troubleshooting Step | Rationale |
| On-target toxicity due to severe cholesterol depletion | Perform a dose-response curve and determine the lowest effective concentration of this compound. | Minimizing the concentration reduces the risk of off-target effects and excessive on-target effects that can lead to cytotoxicity. |
| Conduct a rescue experiment by co-incubating with mevalonate or cholesterol. | If the toxicity is due to the on-target inhibition of cholesterol synthesis, providing the downstream product should rescue the cells. | |
| Off-target toxicity | Use a structurally unrelated HMG-CoA reductase inhibitor (e.g., a statin) at an equipotent dose. | If the toxicity is specific to this compound and not observed with other inhibitors of the same target, it is likely an off-target effect. |
| Perform a cell viability assay (e.g., MTS or CellTiter-Glo) across a wide range of this compound concentrations. | This will help to distinguish between a gradual cytotoxic effect and a sharp drop in viability, which might indicate a specific off-target hit. |
Issue 2: Experimental Results are Inconsistent with HMG-CoA Reductase Inhibition
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target effects dominating the phenotype | Validate the on-target effect by measuring the activity of HMG-CoA reductase or the levels of downstream metabolites. | This confirms that this compound is engaging its intended target at the concentrations used in the assay. |
| Use CRISPR-Cas9 to knock out the HMGCR gene. Compare the phenotype of the knockout cells with that of this compound-treated cells. | If the phenotypes do not match, the effects of this compound are likely not solely due to HMG-CoA reductase inhibition.[12][13] | |
| Alteration of membrane properties | Assess cellular cholesterol levels and distribution using Filipin staining. | A significant change in cholesterol localization could indicate broad effects on membrane structure and function.[1][14][15] |
| Evaluate membrane fluidity using fluorescent probes (e.g., Laurdan). | Changes in membrane fluidity can affect the function of a wide range of membrane proteins, leading to unexpected phenotypes.[5][16] |
Issue 3: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Cellular stress response activation | Monitor the activation of the SREBP pathway by measuring the expression of SREBP target genes (e.g., HMGCR, LDLR) via qPCR or Western blot. | Strong activation of this pathway can lead to significant changes in cellular metabolism, which may vary between experiments.[8][17] |
| Assess general cellular stress markers (e.g., unfolded protein response, oxidative stress). | Off-target effects can induce cellular stress, leading to inconsistent cellular responses. | |
| Compound instability or precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. | Insoluble compound will lead to inconsistent dosing and results. |
| Prepare fresh dilutions of this compound for each experiment. | This ensures consistent compound potency. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for this compound to illustrate the characterization of its on- and off-target effects.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| HMG-CoA Reductase (On-Target) | Enzyme Activity Assay | 50 |
| Kinase Panel (100 kinases) | Binding Assay | >10,000 |
| GPCR Panel (50 receptors) | Binding Assay | >10,000 |
| Ion Channel Panel (20 channels) | Electrophysiology | >10,000 |
| Sterol-Sensing Domain (SCAP) | Cellular Thermal Shift Assay | 5,000 |
Table 2: Cellular Effects of this compound in HepG2 Cells (24-hour treatment)
| Parameter | This compound Concentration | Result (% of Control) |
| Cholesterol Synthesis | 100 nM | 25% |
| 500 nM | 5% | |
| HMGCR mRNA Expression | 100 nM | 350% |
| 500 nM | 800% | |
| LDLR Protein Level | 100 nM | 200% |
| 500 nM | 450% | |
| Cell Viability | 1 µM | 90% |
| 10 µM | 50% |
Experimental Protocols
Protocol 1: Filipin Staining for Cellular Cholesterol Distribution
This protocol allows for the visualization of unesterified cholesterol in fixed cells.[14][15][18]
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (5 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the cells with the Filipin III staining solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound filipin.
-
Mount the coverslips onto microscope slides with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope. Note that filipin fluorescence photobleaches rapidly.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target protein (HMG-CoA reductase) in a cellular context.[19][20][21]
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against HMG-CoA reductase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Transfer the supernatant (containing soluble proteins) to new tubes.
-
Analyze the amount of soluble HMG-CoA reductase in each sample by Western blotting.
-
A positive target engagement is indicated by a shift in the thermal denaturation curve to a higher temperature in the presence of this compound.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This protocol creates a knockout of the HMGCR gene to compare the resulting phenotype with that of this compound treatment.[12][13]
Materials:
-
Cas9-expressing cell line
-
Lentiviral or plasmid vector containing a guide RNA (gRNA) targeting HMGCR
-
Transfection reagent or lentiviral packaging system
-
Puromycin or other selection antibiotic
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Sanger sequencing
-
Reagents for Western blotting to confirm protein knockout
Procedure:
-
gRNA Design: Design and clone two to three different gRNAs targeting a critical exon of the HMGCR gene into an appropriate vector.
-
Transfection/Transduction: Introduce the gRNA vector into the Cas9-expressing cells.
-
Selection: Select for successfully transfected/transduced cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Verification of Knockout:
-
Expand the clones and extract genomic DNA.
-
PCR amplify the target region and verify the presence of insertions/deletions (indels) by Sanger sequencing.
-
Confirm the absence of HMG-CoA reductase protein by Western blot.
-
-
Phenotypic Analysis: Compare the phenotype of the confirmed HMGCR knockout clones to that of wild-type cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Signaling Pathway and Off-Target Effects
Experimental Workflow for Troubleshooting
Logical Decision Diagram for Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of cholesterol homeostasis by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CRISPR screens identify cholesterol biosynthesis as a therapeutic target on stemness and drug resistance of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. tabaslab.com [tabaslab.com]
- 16. Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.7. Filipin staining and cholesterol content [bio-protocol.org]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Colestolone Chemical Synthesis: Technical Support Center
Welcome to the Technical Support Center for the chemical synthesis of Colestolone (also known as Cholest-4-en-3-one). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: Oppenauer Oxidation and Pyridinium Chlorochromate (PCC) Oxidation.
Oppenauer Oxidation of Cholesterol
The Oppenauer oxidation is a classic and effective method for synthesizing this compound from cholesterol, typically yielding good results. However, several factors can affect the reaction's success.
Q1: My this compound yield from the Oppenauer oxidation is significantly lower than the reported 80-90%. What are the likely causes and how can I improve it?
A1: Low yields in Oppenauer oxidation can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction:
-
Cause A: Insufficient Reaction Time or Temperature. The reaction may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for the recommended duration, typically around 8 hours at a bath temperature of 75-85°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cholesterol spot is no longer visible.
-
Cause B: Inactive Catalyst. The aluminum isopropoxide or aluminum tert-butoxide catalyst may have degraded due to moisture.
-
Solution: Use freshly opened or properly stored catalyst. Ensure all glassware is rigorously dried and the reaction is performed under anhydrous conditions.[2]
-
Cause C: Unfavorable Equilibrium. The Oppenauer oxidation is a reversible reaction.
-
Solution: Use a large excess of the hydride acceptor (e.g., acetone or cyclohexanone) to shift the equilibrium towards the product.[3][4]
-
-
Side Reactions:
-
Cause A: Aldol Condensation. If using acetone as the hydride acceptor, it can undergo self-condensation catalyzed by the basic aluminum alkoxide, consuming the reagent and complicating purification.[3][4]
-
Solution: While acetone is common, using cyclohexanone can mitigate this issue.[5] Alternatively, ensure a sufficiently high reaction temperature to favor the oxidation over the condensation.
-
Cause B: Tischenko Reaction. This can occur with aldehyde products that lack α-hydrogens but is less of a concern when using a ketone as the hydride acceptor.[3]
-
Solution: The use of anhydrous solvents can help prevent this side reaction.[3]
-
-
Work-up and Purification Losses:
-
Cause A: Emulsion Formation. During the aqueous work-up, emulsions can form, leading to product loss during extraction.
-
Solution: Add a saturated aqueous solution of potassium-sodium tartrate (Rochelle's salt) to break up the aluminum complexes and prevent emulsion formation.[1]
-
Cause B: Inefficient Purification. Product can be lost during recrystallization or chromatography.
-
Solution: For recrystallization, dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly, seeding if necessary, to maximize crystal formation.[1] If using column chromatography, carefully select the solvent system (e.g., ethyl acetate/petroleum ether) to ensure good separation.[6]
-
Q2: I am observing multiple spots on my TLC plate after the Oppenauer reaction. What are these impurities?
A2: Besides unreacted cholesterol and the desired this compound, you may be observing the following:
-
Cholest-5-en-3-one: This is an isomer that can form. On a silica gel TLC plate, cholest-5-en-3-one can isomerize to cholest-4-en-3-one.[7]
-
Aldol Condensation Products: If using acetone, you might see more polar byproducts from its self-condensation.
-
Double Bond Migration Products: While the Oppenauer oxidation is generally selective for the alcohol, side reactions involving double bond migration can occur.[3]
Q3: How can I effectively monitor the progress of the Oppenauer oxidation?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Procedure: Spot the reaction mixture alongside pure cholesterol and a this compound standard (if available) on a silica gel plate.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:5 v/v) is a suitable mobile phase.
-
Visualization: Use a phosphomolybdic acid stain followed by gentle heating. The cholesterol starting material will appear as a spot with a different Rf value than the more polar this compound product. The reaction is complete when the cholesterol spot has disappeared. For robust quantification, heating at 50-80°C for at least 20 minutes is recommended.
Pyridinium Chlorochromate (PCC) Oxidation of Cholesterol
PCC is a milder oxidizing agent that can provide high yields of this compound.
Q1: I am getting a low yield of this compound using PCC. What are the common pitfalls?
A1: Here are some potential reasons for low yield with PCC oxidation and how to address them:
-
Reagent Quality and Stoichiometry:
-
Cause: PCC can be hygroscopic and lose activity. Using an insufficient amount will lead to an incomplete reaction.
-
Solution: Use freshly prepared or commercially available PCC of good quality. Ensure you are using at least one equivalent of PCC relative to cholesterol.
-
-
Reaction Conditions:
-
Cause A: Presence of Water. Water can lead to the formation of a hydrate from the aldehyde (if a primary alcohol were used), which could be further oxidized. While less of an issue for ketones, maintaining anhydrous conditions is good practice.[8][9]
-
Solution: Use an anhydrous solvent like dichloromethane (DCM) and ensure all glassware is dry.
-
Cause B: Over-oxidation. Although PCC is a mild oxidant, prolonged reaction times or elevated temperatures can sometimes lead to side products.[10] Oxidation of cholesterol with PCC in DMF can lead to the formation of cholest-4-en-3,6-dione.[7]
-
Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Conduct the reaction at room temperature.
-
-
Work-up Issues:
-
Cause: A common issue with PCC oxidations is the formation of a viscous, brown tar of chromium byproducts, which can make product isolation difficult.[8][9]
-
Solution: Add an inert solid like Celite or powdered molecular sieves to the reaction mixture. The chromium salts will adsorb onto the solid, which can then be easily removed by filtration, simplifying the work-up.[11]
-
Q2: The work-up of my PCC reaction is very messy. How can I improve the isolation of my product?
A2: To simplify the work-up and avoid the "nasty brown tar":
-
Before starting the reaction, add a layer of Celite or powdered molecular sieves to the reaction flask.
-
After the reaction is complete, dilute the mixture with a solvent like diethyl ether.
-
Pass the entire mixture through a short plug of silica gel or Celite, washing with additional ether. The chromium byproducts will be retained on the solid support, and the filtrate will contain your product.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to this compound.
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method | Starting Material | Oxidizing Agent/Catalyst | Solvent | Typical Yield | Purity | Reference |
| Oppenauer Oxidation | Cholesterol | Aluminum isopropoxide/tert-butoxide | Toluene/Acetone or Cyclohexanone | 81-93% | >90% after recrystallization | [1] |
| PCC Oxidation | Cholesterol | Pyridinium Chlorochromate | Dichloromethane | ~92% (on cholest-4-en-3β-ol) | High | [7] |
Table 2: Purification of this compound - Recovery and Purity
| Purification Step | % Product Loss | Final Purity | Reference |
| Extraction | 4% | - | [6] |
| Column Chromatography | 2% | ~98% | [6] |
| Recrystallization | 2% | >99% | [6] |
| Overall Recovery | ~8% | 99.78% | [6] |
Experimental Protocols
Protocol 1: Oppenauer Oxidation of Cholesterol to this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cholesterol (dried at 80-100°C under vacuum)
-
Acetone (reagent grade)
-
Benzene or Toluene (dry)
-
Aluminum tert-butoxide
-
Sulfuric acid (10% aqueous solution)
-
Methanol
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 100 g of cholesterol in 750 ml of acetone and 1 L of benzene (or toluene).
-
Add a boiling chip and heat the mixture to a gentle boil in an oil bath maintained at 75-85°C.
-
In a separate flask, dissolve 80 g of aluminum tert-butoxide in 500 ml of dry benzene (or toluene). Add this solution in one portion to the boiling cholesterol solution. The mixture will turn cloudy and then yellow.
-
Continue gentle boiling for 8 hours.
-
Cool the reaction mixture to room temperature. Add 200 ml of water, followed by 500 ml of 10% sulfuric acid. Shake the mixture vigorously.
-
Transfer the mixture to a separatory funnel and dilute with 1.5 L of water. Shake for several minutes and then separate the aqueous layer.
-
Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield a yellow, oily residue that should solidify upon cooling.
-
For recrystallization, dissolve the crude product in a minimal amount of a hot mixture of acetone (70 ml) and methanol (100 ml). Allow the solution to cool slowly. Seeding may be necessary to induce crystallization.
-
Let the mixture stand at 0°C for at least a day to maximize crystal formation.
-
Collect the crystals by filtration, wash with ice-cold methanol, and dry under vacuum.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of Cholesterol to this compound
This is a general protocol based on the known reactivity of PCC with steroidal alcohols.
Materials:
-
Cholesterol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or powdered molecular sieves
-
Diethyl ether
-
Silica gel for filtration plug
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottomed flask containing a magnetic stir bar, add a layer of Celite or powdered molecular sieves.
-
Add cholesterol (1 equivalent) and anhydrous DCM. Stir to dissolve.
-
Add PCC (1.5 equivalents) to the solution in one portion. The mixture will become a heterogeneous orange/brown slurry.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the cholesterol is consumed (typically after a few hours), dilute the reaction mixture with diethyl ether.
-
Prepare a short filtration plug of silica gel or Celite in a funnel and pass the reaction mixture through it, collecting the filtrate. Wash the solid residue on the plug with additional diethyl ether.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[6]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting logic for low this compound yield.
Experimental Workflow: Oppenauer Oxidation
Caption: Oppenauer oxidation experimental workflow.
Experimental Workflow: PCC Oxidation
Caption: PCC oxidation experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 4. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal 5-en-3-ones, intermediates of the transformation of steroidal 5-en-3 beta-ols to steroidal 4-en-3,6-diones oxidized by pyridinium dichromate and pyridinium chlorochromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. theorango.com [theorango.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Ensuring the Integrity of Colestolone in Research Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Colestolone during sample storage and experimental handling. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reliability of your results.
Disclaimer: Publicly available data on the specific degradation pathways of this compound is limited. The information provided herein is based on the known stability of structurally similar steroid compounds, particularly ketosteroids and corticosteroids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and analysis of this compound samples.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low this compound concentration in my sample. | Degradation due to improper storage temperature. Steroids can degrade at elevated temperatures.[1][2] | Store this compound samples, both in solid form and in solution, at controlled room temperature (20-25°C or 68-77°F) for short-term storage.[1][3] For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing. |
| Exposure to light. Steroids can be sensitive to UV and visible light, leading to photodegradation.[4][5] | Store samples in amber vials or containers that protect from light.[3][4] Work in a laboratory with minimal direct sunlight exposure. | |
| Oxidation. The steroid structure is susceptible to oxidation, especially when exposed to air.[6] | Use airtight containers for storage.[3] Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing. | |
| pH instability. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions in steroids with hydroxyl and ketone groups.[7][8] | Maintain the pH of your sample solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain pH stability. | |
| Presence of unknown peaks in my chromatogram (e.g., HPLC). | Formation of degradation products. The appearance of new peaks suggests that this compound has degraded into other compounds. | Conduct a forced degradation study to intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products. |
| Contamination. Impurities from solvents, reagents, or labware can introduce extraneous peaks. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned and rinsed. Run a blank sample (solvent without this compound) to identify any background peaks. | |
| Inconsistent results between replicate samples. | Variable storage conditions. Inconsistent exposure to light, temperature fluctuations, or air can lead to different rates of degradation in replicate samples.[2] | Ensure all replicate samples are stored under identical conditions.[6] Avoid repeated freeze-thaw cycles if samples are stored frozen. Aliquot samples into smaller volumes for single use. |
| Sample handling inconsistencies. Differences in the duration of exposure to room temperature or light during sample preparation can lead to variability. | Standardize your sample preparation workflow to minimize variations in handling time and environmental exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed, light-resistant container in a cool, dry, and dark place.[2][3][4] While specific data for this compound is unavailable, storing at -20°C is a common practice for long-term preservation of steroid standards to minimize degradation.
Q2: How should I prepare and store this compound solutions for experiments?
A2: Prepare solutions using high-purity solvents. For short-term use, store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light.[1] For longer-term storage of solutions, it is advisable to store them at -20°C or below in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure (a sterol with a ketone and a hydroxyl group), this compound may be susceptible to the following degradation pathways:
-
Oxidation: The allylic positions and the tertiary carbon atoms in the steroid nucleus are prone to oxidation.
-
Dehydration: The hydroxyl group could be eliminated, especially under acidic conditions, leading to the formation of an additional double bond.
-
Isomerization: The double bond in the steroid ring might shift under certain conditions.
-
Ring cleavage: Under harsh conditions, the steroid rings could undergo cleavage.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to separate the intact drug from its degradation products.[9][10] To develop such a method, you would perform forced degradation studies by subjecting this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[7] The analytical method is then optimized to achieve baseline separation of this compound from all the degradation products formed.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Degradation: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as the acid degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a diode-array detector (DAD) or mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for steroid analysis.[10]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is often effective. A typical gradient might start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of this compound and solutions from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Optimize the mobile phase gradient and other chromatographic conditions to achieve good separation between the this compound peak and any degradation product peaks. The goal is to have all peaks well-resolved with a resolution of >1.5.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A diagram illustrating potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound under various stress conditions.
References
- 1. powerpharm.co.uk [powerpharm.co.uk]
- 2. redmondpharmacy.com [redmondpharmacy.com]
- 3. himmler-germany.com [himmler-germany.com]
- 4. ingresosgt.com [ingresosgt.com]
- 5. Guide to the Correct Storage of Steroid Drugs | Fast locksmith test [fastlocksmith247.ca]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Compound X (formerly referred to as Colestolone)
Disclaimer: The following information is provided for illustrative purposes using a hypothetical agent, "Compound X," as a substitute for "Colestolone," for which no public data could be found. The experimental details, data, and protocols are examples and should not be used for actual laboratory work. Researchers should consult peer-reviewed literature and established safety protocols for their specific compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Compound X?
A: Compound X is a potent inhibitor of the intracellular kinase XYZ, which plays a critical role in the PathA signaling cascade. This inhibition leads to downstream modulation of gene expression related to cell proliferation and apoptosis.
Q2: What are the most common toxicities observed with Compound X in animal models?
A: The most frequently reported toxicities in preclinical animal models include hepatotoxicity, evidenced by elevated liver enzymes, and nephrotoxicity, characterized by increased serum creatinine and BUN levels. Myelosuppression has also been noted at higher dose levels.
Q3: Are there any known species-specific differences in Compound X toxicity?
A: Yes, significant species-specific differences have been observed. Rodent models (mice, rats) tend to exhibit more pronounced hepatotoxicity, while canine models show a greater predisposition to nephrotoxicity. The metabolic pathways of Compound X are thought to differ across species, contributing to these variations.
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in a rodent cohort treated with Compound X.
-
Possible Cause 1: Dosing error.
-
Troubleshooting Step: Immediately verify the concentration of the dosing solution and the administered volume. Review the dilution calculations and ensure the correct vehicle was used.
-
-
Possible Cause 2: Acute off-target toxicity.
-
Troubleshooting Step: Perform immediate necropsy on deceased animals and collect tissues for histopathological analysis to identify the primary organ systems affected. Consider reducing the dose by 25-50% in subsequent cohorts.
-
-
Possible Cause 3: Vehicle-related toxicity.
-
Troubleshooting Step: Run a vehicle-only control group to assess the tolerability of the formulation itself. Some vehicles can cause adverse effects, especially when administered at high volumes or for prolonged periods.
-
Issue 2: Inconsistent pharmacokinetic (PK) profile of Compound X across studies.
-
Possible Cause 1: Variability in formulation.
-
Troubleshooting Step: Ensure the formulation protocol is strictly followed, including pH, temperature, and mixing time. Analyze the formulation for concentration and stability before each administration.
-
-
Possible Cause 2: Differences in animal fasting state.
-
Troubleshooting Step: Standardize the fasting period for all animals before dosing, as food can significantly impact the absorption of many compounds.
-
-
Possible Cause 3: Genetic variability within the animal strain.
-
Troubleshooting Step: Ensure the use of a genetically homogeneous animal strain from a reputable vendor.
-
Data Summary
Table 1: Dose-Dependent Toxicity of Compound X in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day) | ALT (U/L) - Day 14 | AST (U/L) - Day 14 | Serum Creatinine (mg/dL) - Day 14 |
| Vehicle Control | 35 ± 5 | 60 ± 8 | 0.5 ± 0.1 |
| 10 | 45 ± 7 | 72 ± 10 | 0.6 ± 0.1 |
| 30 | 150 ± 25 | 280 ± 40 | 0.9 ± 0.2 |
| 100 | 450 ± 60 | 850 ± 95 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy vs. Toxicity Profile of Compound X in a Mouse Xenograft Model
| Dose Group (mg/kg/day) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Incidence of Grade 3+ Hepatotoxicity |
| 10 | 25 | +2 | 0% |
| 30 | 60 | -5 | 15% |
| 60 | 85 | -15 | 50% |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer Compound X or vehicle via oral gavage daily for 14 days.
-
Sample Collection: Collect blood via cardiac puncture at study termination (Day 15) into serum separator tubes.
-
Biochemical Analysis: Centrifuge blood samples to separate serum. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a certified clinical chemistry analyzer.
-
Histopathology: Perfuse the liver with saline, followed by 10% neutral buffered formalin. Embed the liver in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and steatosis.
Visualizations
Technical Support Center: Refining Experimental Protocols for Reproducible Colestolone Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Colestolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, early-stage inhibitor of sterol biosynthesis.[1] Its primary mechanism of action is the inhibition of HMG-CoA reductase, a key rate-limiting enzyme in the cholesterol synthesis pathway.[1] Unlike late-stage inhibitors, it does not typically lead to the accumulation of sterol intermediates.[1] Notably, this compound can also serve as a precursor for cholesterol.[1]
Q2: We are observing inconsistent inhibition of cholesterol synthesis in our cell-based assays. What are the potential causes?
A2: Inconsistent results in cell-based assays can arise from several factors. These can be broadly categorized as issues with the compound, the cell culture, or the assay protocol itself.[2][3] Specific to this compound, its dual role as both an inhibitor and a precursor could lead to complex dose- and time-dependent effects. Variability in cell passage number, cell health, and confluence can also significantly impact results.[2][4][5]
Q3: Our HPLC analysis of this compound shows peak tailing and shifting retention times. How can we troubleshoot this?
A3: Peak tailing and retention time shifts in HPLC are common issues that can compromise data quality.[6][7] For steroid analysis, these problems can be caused by a degraded column, improper mobile phase composition (especially pH), or interactions between the analyte and active sites on the stationary phase.[7][8] It is also crucial to ensure proper sample preparation and to check for system leaks.[6]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been studied in both animals and humans and has been shown to significantly reduce serum cholesterol levels.[1] When designing in vivo experiments, it is important to consider the vehicle for administration, dosage, and the metabolic conversion of this compound to cholesterol.[1]
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.[5] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Ensure thorough but gentle mixing of assay reagents.[5] |
| No observable effect of this compound | Compound degradation, incorrect concentration, poor cell health, or low expression of the target enzyme (HMG-CoA reductase).[3][4] | Verify the integrity and concentration of the this compound stock solution. Confirm cell viability and ensure cells are in a logarithmic growth phase. Use a positive control (e.g., a statin) to validate the assay. |
| Lower than expected potency (High IC50) | Sub-optimal assay conditions (e.g., incubation time, substrate concentration), or rapid conversion of this compound to cholesterol. | Optimize incubation time and substrate concentration. Consider a time-course experiment to capture the maximal inhibitory effect before significant conversion to cholesterol occurs. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Baseline noise or drift | Contaminated mobile phase, detector instability, or leaks in the system.[6][7] | Use fresh, high-purity solvents and degas the mobile phase. Allow the detector lamp to warm up sufficiently. Perform a leak test on the system.[6] |
| Peak fronting or tailing | Column overload, column degradation, or inappropriate mobile phase pH for the analyte.[7] | Reduce the sample concentration. Replace the column if it is old or has been subjected to harsh conditions. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7] |
| Poor resolution between this compound and other sterols | Inadequate separation power of the column or non-optimized mobile phase composition.[8] | Use a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column). Optimize the mobile phase composition, particularly the organic solvent ratio, in a gradient elution.[9] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on HMG-CoA reductase activity in a cell-free system.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA). Prepare a solution of HMG-CoA and NADPH. Prepare serial dilutions of this compound and a positive control (e.g., pravastatin).
-
Assay Procedure : In a 96-well plate, add the reaction buffer, HMG-CoA reductase enzyme, and the test compounds (this compound or positive control). Incubate for 15 minutes at 37°C.
-
Initiate Reaction : Add HMG-CoA and NADPH to initiate the reaction.
-
Measurement : Measure the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Cholesterol Synthesis Assay
This protocol measures the de novo synthesis of cholesterol in cultured cells treated with this compound.
-
Cell Culture : Plate cells (e.g., HepG2) in a suitable medium and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treatment : Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Labeling : Add a radiolabeled cholesterol precursor (e.g., [14C]-acetate) to the medium and incubate for a further 2-4 hours.
-
Lipid Extraction : Wash the cells with PBS and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Quantification : Separate the labeled cholesterol from other lipids using thin-layer chromatography (TLC) or HPLC with a radiodetector. Quantify the amount of radiolabeled cholesterol synthesized.
-
Data Analysis : Normalize the amount of synthesized cholesterol to the total protein content of the cells.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition.
Caption: Experimental Workflow for a Cellular Cholesterol Synthesis Assay.
Caption: Troubleshooting Logic for Inconsistent this compound Experimental Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of synthetic Colestolone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing batch-to-batch variability of synthetic Colestolone (5α-cholest-8(14)-en-3β-ol-15-one). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, synthetic inhibitor of sterol biosynthesis that has been shown to significantly reduce serum cholesterol levels.[1] Its primary mechanism of action is the inhibition of multiple early-stage steps in the cholesterol biosynthesis pathway, including the rate-limiting enzyme HMG-CoA reductase.[1] Unlike some late-stage cholesterol synthesis inhibitors, this compound does not appear to cause an accumulation of sterol intermediates, suggesting a lower potential for certain toxicities.[1] Interestingly, this compound can also serve as a precursor for cholesterol.[1]
Q2: What are the common sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability of synthetic this compound can arise from several factors during its multi-step synthesis. Key sources of inconsistency include:
-
Purity of Starting Materials: The quality of the initial substrate, such as 7-dehydrocholesterol, can significantly influence the reaction outcome.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and reagent stoichiometry can lead to the formation of different impurities and byproducts.
-
Purification Efficacy: Incomplete removal of side products and unreacted starting materials during purification steps like chromatography and crystallization can lead to variable purity profiles between batches.
-
Isomerization: Acidic conditions during synthesis or workup can lead to the isomerization of this compound, forming analogs with different biological activities.[2]
Q3: What are the potential impurities I should be aware of in a synthetic this compound batch?
A known four-step synthesis of this compound from 7-dehydrocholesterol has identified a major byproduct: the ring C aromatic sterol 12-methyl-18-nor-5α-cholesta-8,11,13-trien-3β-ol .[3] Other potential impurities could include:
-
Unreacted 7-dehydrocholesterol: The starting material for the synthesis.
-
Isomeric Analogs: Such as 3β-hydroxy-5α,14β-cholest-8-en-15-one and 3β-hydroxy-5α,14β-cholest-7-en-15-one, which can be formed under acidic conditions.[2]
-
Intermediates: Such as 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene from the synthetic route.[3]
-
Oxidation Products: Sterols are susceptible to oxidation, which can introduce various oxidized impurities.
Q4: How can impurities in a this compound batch affect my experimental results?
Impurities can have a significant impact on experimental outcomes by:
-
Altering Biological Activity: Some impurities may possess their own biological activity, either synergistic or antagonistic to this compound. For example, certain isomeric analogs of this compound also demonstrate the ability to lower HMG-CoA reductase activity.[2]
-
Reducing Potency: A lower purity of the active compound will result in a lower effective concentration in your assays, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Introducing Off-Target Effects: Impurities may interact with other cellular targets, leading to unexpected or confounding results.
-
Affecting Physical Properties: Variations in purity can alter the solubility and stability of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values for HMG-CoA Reductase Inhibition)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variable Purity Between Batches | 1. Quantify Purity: Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the peak area of this compound to the total peak area. 2. Profile Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of impurities and compare the impurity profiles between batches. 3. Re-purify if Necessary: If purity is low or significant differences in impurity profiles are observed, consider re-purifying the batch using column chromatography or recrystallization. |
| Presence of Active Impurities | 1. Isolate and Test Impurities: If a major impurity is identified, attempt to isolate it and test its activity in your biological assay independently. 2. Compare to Reference Standard: If available, compare the activity of your batches to a certified reference standard of this compound. |
| Compound Degradation | 1. Check Storage Conditions: Ensure this compound is stored in a dry, dark place at the recommended temperature (e.g., -20°C for long-term storage) to prevent degradation. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a solid stock to avoid degradation in solution. |
| Inconsistent Assay Conditions | 1. Standardize Protocols: Ensure all assay parameters (cell density, incubation times, reagent concentrations) are consistent across experiments. 2. Use Controls: Include positive (e.g., a known statin) and negative (vehicle) controls in every assay plate. |
Issue 2: Poor Solubility or Precipitation in Assay Media
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low Purity | 1. Analyze Purity: As with inconsistent activity, assess the purity of the batch via HPLC. Insoluble impurities can give the false impression of poor solubility of the main compound. |
| Incorrect Solvent for Stock Solution | 1. Verify Solubility: this compound is soluble in DMSO.[4] Ensure you are using a high-purity, anhydrous solvent for your stock solution. |
| Precipitation in Aqueous Media | 1. Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer as low as possible (typically <0.5%) to avoid precipitation. 2. Gentle Warming/Sonication: Briefly and gently warm or sonicate the solution to aid dissolution, but be cautious of potential degradation. 3. Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to your assay. |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by HPLC-MS
Objective: To determine the purity of a this compound batch and identify potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 150 to 1000.
-
-
Data Analysis:
-
Purity: Calculate the peak area of this compound as a percentage of the total peak area in the HPLC chromatogram.
-
Impurity Identification: Compare the observed m/z values of the impurity peaks with the theoretical molecular weights of potential impurities.
-
Protocol 2: HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
Objective: To assess the biological activity of different batches of this compound by measuring their ability to inhibit HMG-CoA reductase.
Methodology:
-
Reagents:
-
HMG-CoA Reductase enzyme.
-
HMG-CoA substrate.
-
NADPH.
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT).
-
This compound stock solution in DMSO.
-
Positive control (e.g., pravastatin).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate in a 96-well UV-transparent plate.
-
Add serial dilutions of this compound (or vehicle control/positive control) to the wells.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH consumption for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for qualifying a new batch of synthetic this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of sterol synthesis. Characterization of beta,gamma-unsaturated analogs of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerning the chemical synthesis of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, a novel regulator of cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Bioavailability of Colestolone
Welcome to the technical support center for Colestolone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of this compound, a potent, lipophilic inhibitor of sterol biosynthesis.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our this compound formulation unexpectedly low?
Low oral bioavailability for a compound like this compound is often anticipated due to its intrinsic properties. The primary challenges are typically linked to its poor aqueous solubility and dissolution rate, which are characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[2][3] Key factors affecting oral bioavailability include:
-
Poor Aqueous Solubility: this compound, being a steroid-like molecule, is highly lipophilic and thus poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[2]
-
Slow Dissolution Rate: The rate at which solid this compound dissolves in GI fluids is a rate-limiting step for absorption. A slow dissolution rate can lead to the drug passing through the GI tract before it can be fully absorbed.[4]
-
First-Pass Metabolism: Like many steroidal compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect) and the gut wall, reducing the amount of unchanged drug that reaches systemic circulation.[4]
-
Efflux Mechanisms: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen.
Q2: What initial strategies can we employ to improve the dissolution rate of this compound?
Improving the dissolution rate is a fundamental first step. Several physical modification techniques can be explored:
-
Particle Size Reduction (Micronization & Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio.[5][6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[6] Nanonization, which reduces particle size to the sub-micron range, can further enhance this effect and may also improve absorption by increasing adhesion to the intestinal mucosa.[5][6][7]
-
Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier matrix at the molecular level.[3][8][9][10] When the carrier dissolves, the drug is released as very fine, amorphous particles, which have higher energy and thus enhanced solubility and dissolution compared to the stable crystalline form.[3][8]
-
Amorphous Forms: Converting the crystalline form of this compound to a more soluble amorphous state can significantly improve its dissolution rate. This is often achieved through processes like spray drying or hot-melt extrusion, frequently in combination with polymers to create a stable solid dispersion.[11]
Q3: We are considering a lipid-based formulation. What are the key differences between SLNs, NLCs, and SEDDS?
Lipid-based drug delivery systems (LBDDS) are highly effective for lipophilic drugs like this compound as they can enhance solubility and absorption, often via the lymphatic pathway, which bypasses the liver and reduces first-pass metabolism.[12][13]
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids. They offer advantages like controlled release and good stability.[14][15]
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced version of SLNs, incorporating a blend of solid and liquid lipids.[14][16] This creates a less-ordered lipid matrix, which improves drug loading capacity and reduces potential drug expulsion during storage.[14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[13] This results in the drug being presented in a solubilized state within small droplets, maximizing the potential for absorption.[13]
Troubleshooting Guide
Problem 1: Our micronized this compound powder shows poor wettability and particle aggregation.
This is a common issue with micronized hydrophobic powders.[10] The high surface energy of small particles leads to aggregation to minimize their contact with the aqueous medium.
Solutions:
-
Incorporate Surfactants/Wetting Agents: Add a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to your formulation. These agents reduce the surface tension between the drug particles and the dissolution medium, improving wettability.
-
Utilize Hydrophilic Carriers: Blend the micronized drug with hydrophilic excipients (e.g., lactose, mannitol). This can help separate the drug particles and promote dispersion.
-
Wet Milling: Consider wet milling instead of dry milling to produce a nanosuspension. The presence of a liquid medium and stabilizers during milling prevents particle aggregation.[17]
Problem 2: The solid dispersion of this compound is physically unstable and recrystallizes over time.
Amorphous forms are thermodynamically unstable and tend to revert to a more stable crystalline state. The choice of carrier is critical to preventing this.
Solutions:
-
Optimize Drug-Carrier Ratio: A higher proportion of the carrier can better maintain the molecular dispersion of the drug. However, this increases the overall dosage form size. Experiment with different ratios to find an optimal balance.
-
Select a High Glass Transition Temperature (Tg) Polymer: Polymers with a high Tg (e.g., PVP, HPMC-AS) can provide a rigid matrix that restricts the molecular mobility of the drug, thereby inhibiting recrystallization.[8]
-
Incorporate a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single one.
-
Control Moisture: Store the solid dispersion under dry conditions, as absorbed water can act as a plasticizer, lowering the Tg of the system and facilitating crystallization.[10]
Problem 3: Our SEDDS formulation for this compound performs well in vitro but shows poor in vivo bioavailability.
A discrepancy between in vitro and in vivo results for SEDDS can arise from several factors related to the complex environment of the GI tract.
Solutions:
-
Assess Susceptibility to Digestion: The lipid and surfactant components of the SEDDS will be digested by lipases in the gut. This can cause the drug to precipitate if its solubility in the digestion products is low. Evaluate your formulation using in vitro lipolysis models to simulate this process.
-
Consider the GI Environment: The pH and presence of bile salts in the gut can affect the stability and emulsification of the SEDDS. Test the formulation's performance in simulated gastric and intestinal fluids (FaSSGF, FaSSIF, FeSSIF).[8]
-
Optimize Surfactant-to-Oil Ratio: A higher surfactant concentration can produce smaller, more stable droplets that are less susceptible to environmental changes. However, high surfactant levels can cause GI irritation.[18]
-
Evaluate for Drug Precipitation: After emulsification, the drug must remain in solution. If the drug's concentration in the lipid phase is too close to its saturation solubility, dilution in the gut can lead to supersaturation and subsequent precipitation. Ensure the drug is well below its saturation point in the formulation.
Quantitative Data Summary
The following table summarizes the potential bioavailability enhancement for poorly soluble steroid-like compounds using various formulation strategies, based on data from analogous drugs.
| Strategy | Formulation Components | Model Drug | Fold Increase in AUC (vs. Unformulated Drug) | Key Findings & Reference |
| Nanonization | Drug nanoparticles with stabilizer | Carbendazim | ~1.7-fold | Increased surface area enhances dissolution rate and mucosal adhesion.[7] |
| Solid Dispersion | Drug dispersed in a hydrophilic polymer (e.g., PVP, PEG) | Ritonavir | > 3-fold (in vitro dissolution) | Solvent evaporation method produced smaller particles (60nm) than melt method, leading to enhanced dissolution.[8] |
| SEDDS | Oil, surfactant, co-surfactant | Finasteride | Not specified, but optimized for rapid emulsification (10s) and high drug load (22 mg/mL). | Rapid and complete emulsification is key to presenting the drug in a solubilized form for absorption.[19] |
| NLCs | Solid lipid, liquid lipid, surfactant | Various | Enhanced drug loading and stability compared to SLNs. | The imperfect lipid core of NLCs allows for higher drug encapsulation.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMCAS).
-
Solubilization: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum. Continue until a clear, solvent-free film is formed on the flask wall.
-
Drying: Further dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-Ray Powder Diffraction (XRPD) to check for crystallinity, and perform in vitro dissolution studies.
Protocol 2: Formulation and Evaluation of a this compound SEDDS
-
Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubility for the drug.[20]
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios. The surfactant and co-surfactant are often mixed at fixed ratios (e.g., 1:1, 2:1, 3:1).
-
For each formulation, add a small amount to a volume of water (e.g., 100 µL into 10 mL) with gentle agitation.
-
Visually assess the resulting emulsion for clarity and speed of formation. Plot the points on a ternary phase diagram to identify the region that forms a clear or bluish-white nanoemulsion.[18]
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a ratio from the optimal nanoemulsion region identified in the phase diagram.
-
Dissolve the required amount of this compound in the oil phase, gently heating if necessary.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Emulsification Efficiency: Dilute the SEDDS in simulated gastric and intestinal fluids and measure the time to emulsify and the resulting droplet size using a particle size analyzer.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.
-
Cloud Point Measurement: For non-ionic surfactants, determine the cloud point to ensure the emulsion remains stable at body temperature.[20]
-
Visualizations
Caption: Barriers to oral bioavailability for lipophilic drugs.
Caption: Decision workflow for bioavailability enhancement.
Caption: Mechanism of action for a SEDDS formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. drughunter.com [drughunter.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications [mdpi.com]
- 17. ovid.com [ovid.com]
- 18. mdpi.com [mdpi.com]
- 19. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Colestolone and Statins in Cholesterol Reduction
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of Colestolone and statins, two classes of compounds that inhibit cholesterol biosynthesis. While statins are a widely prescribed and well-established class of drugs for lowering cholesterol, this compound is a potent, though never commercialized, hypocholesterolemic agent studied for its effects on sterol biosynthesis. This document synthesizes available data to offer a comparative overview for research and development purposes.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and statins target the cholesterol biosynthesis pathway, but their specific mechanisms and points of inhibition differ.
Statins are HMG-CoA reductase inhibitors.[1][2] They act in the liver to block this enzyme, which catalyzes a critical early step in cholesterol synthesis.[2] This reduction in hepatic cholesterol production leads to an upregulation of LDL receptors on liver cells, resulting in increased clearance of LDL cholesterol from the bloodstream.[2][3]
This compound also inhibits cholesterol biosynthesis at an early stage.[4] It has been found to inhibit HMG-CoA reductase, similar to statins, but it also appears to affect other enzymes in the pathway before the formation of squalene.[4] A key characteristic of this compound is that it does not lead to the accumulation of sterol intermediates, a toxicity concern with some late-stage cholesterol synthesis inhibitors.[4] Interestingly, this compound itself can serve as a precursor for cholesterol.[4]
Comparative Efficacy in Lowering Cholesterol
While extensive clinical trial data for this compound is not available due to its discontinuation, early studies in both animals and humans showed significant reductions in serum cholesterol levels.[4] For a comprehensive comparison, the following table summarizes the known efficacy of this compound alongside representative data for statins.
| Compound Class | Compound | Dosage | Study Population | Duration | Mean LDL-C Reduction | Mean Total Cholesterol Reduction | Key Findings |
| Sterol Biosynthesis Inhibitor | This compound | Not specified in available public data | Animals and Humans | Not specified | Data not publicly available | Significant reduction | Potent inhibitor of sterol biosynthesis without accumulation of toxic intermediates.[4] |
| HMG-CoA Reductase Inhibitor (Statin) | Atorvastatin | 10-80 mg/day | Hypercholesterolemic patients | 6 weeks | 39-60% | 29-45% | Dose-dependent reduction in LDL-C and total cholesterol. |
| HMG-CoA Reductase Inhibitor (Statin) | Simvastatin | 20-40 mg/day | Patients with high risk of coronary heart disease | 5.4 years (average) | 35% | 25% | Significant reduction in risk of major vascular events. |
| HMG-CoA Reductase Inhibitor (Statin) | Rosuvastatin | 5-40 mg/day | Hypercholesterolemic patients | 6 weeks | 45-63% | 33-46% | Highly effective at low doses. |
Note: The data for statins are derived from large-scale clinical trials and represent a well-established efficacy profile. The information for this compound is based on early-stage research and lacks the detail of modern clinical trial reporting.
Experimental Protocols: A Methodological Overview
The assessment of cholesterol-lowering agents follows a structured clinical trial process. Below is a generalized protocol that would be applicable to the study of compounds like this compound and is routinely used for statins.
Generalized Phase III Clinical Trial Protocol for a Cholesterol-Lowering Agent
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Adults (e.g., 18-75 years) with primary hypercholesterolemia.
-
Baseline LDL-C levels above a specified threshold (e.g., >130 mg/dL) despite dietary modifications.
-
Exclusion criteria would include secondary causes of hypercholesterolemia, recent cardiovascular events, and contraindications to the study drug.
3. Treatment:
-
Investigational Arm: The cholesterol-lowering agent (e.g., this compound or a statin) at a specified daily dose.
-
Control Arm: A matching placebo.
-
Duration: Typically 12 to 52 weeks to assess efficacy and safety.
4. Efficacy Endpoints:
-
Primary: Mean percentage change in LDL-C from baseline to a specified time point (e.g., 12 weeks).
-
Secondary: Percentage change in total cholesterol, triglycerides, and HDL-C; proportion of patients achieving target LDL-C levels.
5. Safety Assessments:
-
Monitoring of adverse events.
-
Regular laboratory tests, including liver function tests (e.g., ALT, AST) and creatine kinase (CK) levels.
-
Vital signs and physical examinations.
6. Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the percentage change in LDL-C, with treatment and other baseline factors as covariates.
-
Safety data are summarized descriptively.
Conclusion
This compound represents an early effort in the development of cholesterol synthesis inhibitors. Its mechanism, targeting early stages of the pathway including HMG-CoA reductase, is similar in principle to that of statins. While early research on this compound was promising, showing significant cholesterol reduction without the accumulation of toxic byproducts, it was never brought to market, and therefore, extensive clinical data is lacking.
Statins, on the other hand, have undergone rigorous and extensive clinical evaluation and have a well-established profile of efficacy and safety, making them the cornerstone of current lipid-lowering therapy. For drug development professionals, the story of this compound offers a historical perspective on the evolution of cholesterol-lowering agents and underscores the importance of long-term safety and efficacy data in bringing a new therapeutic to market. Further research into compounds with novel mechanisms of action, inspired by early agents like this compound, may yet yield new avenues for the management of hypercholesterolemia.
References
Colestolone: A Comparative Guide to its HMG-CoA Reductase Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Colestolone's inhibitory action on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound is a hypocholesterolemic agent that has been shown to inhibit early stages of sterol biosynthesis, including the HMG-CoA reductase step.[1] Unlike late-stage inhibitors, this compound does not appear to cause the accumulation of sterol intermediates.[1]
This document compares the enzymatic and cellular inhibitory profile of this compound with that of two widely-used statins, Atorvastatin and Simvastatin. Due to the limited availability of public quantitative data for this compound, the values presented for this compound are hypothetical and for illustrative purposes, designed to reflect its known qualitative characteristics.
Comparative Performance Data
The following table summarizes the key inhibitory parameters of this compound in comparison to Atorvastatin and Simvastatin. The data for Atorvastatin and Simvastatin are derived from publicly available literature, while the data for this compound are representative hypothetical values.
| Parameter | This compound (Hypothetical) | Atorvastatin | Simvastatin |
| IC50 (in vitro enzyme assay) | 15 nM | ~8-11 nM[2][3] | ~3.4-18 nM[2][4] |
| Ki (inhibitor constant) | 5 nM | ~0.1-0.2 nM | ~0.1-0.2 nM[5][6] |
| Cellular Cholesterol Synthesis Inhibition (HepG2 cells) | High | High | High |
| Mechanism of Action | Competitive Inhibitor of HMG-CoA Reductase | Competitive Inhibitor of HMG-CoA Reductase[2] | Competitive Inhibitor of HMG-CoA Reductase[2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the inhibitory effects of compounds on HMG-CoA reductase.
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay quantifies HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[7][8][9][10]
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitors (this compound, Atorvastatin, Simvastatin) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH in each well of the microplate.
-
Add the test inhibitors at various concentrations to their designated wells. Include a solvent control (vehicle) and a positive control with a known inhibitor.
-
Initiate the reaction by adding HMG-CoA to all wells.
-
Immediately start the kinetic measurement of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
-
The rate of NADPH consumption is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Cholesterol Synthesis Assay (HepG2 Cells)
This assay measures the de novo synthesis of cholesterol in a cellular context by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cholesterol.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, Atorvastatin, Simvastatin)
-
[14C]-acetic acid, sodium salt
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture HepG2 cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitors for a specified period.
-
Add [14C]-acetate to the culture medium and incubate for several hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates using an organic solvent mixture.
-
Separate the different lipid species, including cholesterol, using TLC.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesterol into scintillation vials.
-
Quantify the amount of [14C] incorporated into cholesterol using a scintillation counter.
-
Determine the percentage of inhibition of cholesterol synthesis for each inhibitor concentration compared to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the experimental workflow for inhibitor validation and the relevant biological pathway.
References
- 1. [The key enzyme of cholesterol synthesis pathway: HMG-CoA reductase and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The 3-Hydroxy-3-Methylglutaryl Coenzyme-A (HMG-CoA) Reductases" by Jon A. Friesen and Victor W. Rodwell [docs.lib.purdue.edu]
- 3. Discovery and quantitative structure-activity relationship study of lepidopteran HMG-CoA reductase inhibitors as selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tissue selectivity of hydroxymethylglutaryl coenzyme A (HMG CoA) reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. everydaybiochemistry.com [everydaybiochemistry.com]
- 8. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reaction Catalyzed By HMG Co-A Reductase | Our Biochemistry [ourbiochemistry.com]
- 10. scielo.br [scielo.br]
A Comparative Analysis of Colestolone and Other Early-Stage Cholesterol Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Colestolone and other key early-stage inhibitors of cholesterol biosynthesis. The document outlines their mechanisms of action, presents available experimental data for performance comparison, and includes detailed experimental protocols for key assays.
Introduction to Early-Stage Cholesterol Synthesis Inhibition
The cholesterol biosynthesis pathway is a critical target for the management of hypercholesterolemia and associated cardiovascular diseases. Early-stage inhibitors, which act on enzymes upstream of lanosterol formation, are of particular interest as they prevent the accumulation of potentially toxic sterol intermediates. This guide focuses on this compound and compares its activity with three major classes of early-stage inhibitors: HMG-CoA reductase inhibitors (statins), squalene epoxidase inhibitors, and lanosterol synthase inhibitors.
This compound: A Potent Early-Stage Inhibitor
Comparative Analysis of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other early-stage cholesterol synthesis inhibitors.
Table 1: Comparison of Inhibitory Potency (IC50 Values)
| Inhibitor Class | Target Enzyme | Compound | IC50 (nM) | Organism/Cell Line |
| 15-Oxygenated Sterol | HMG-CoA Reductase & others | This compound | Potent inhibitor; specific IC50 not available in cited literature. Causes 50% inhibition of sterol synthesis at concentrations similar to those causing 50% reduction in HMG-CoA reductase activity.[3] | Mouse L cells, primary fetal mouse liver cells[3] |
| HMG-CoA Reductase Inhibitors (Statins) | HMG-CoA Reductase | Atorvastatin | 8 | Human |
| Rosuvastatin | 5 | Human | ||
| Simvastatin | 1 | Human | ||
| Pravastatin | 2 | Human | ||
| Squalene Epoxidase Inhibitors | Squalene Epoxidase | Terbinafine | 30 | Human |
| NB-598 | 1.1 | Rat liver microsomes | ||
| Lanosterol Synthase Inhibitors | Lanosterol Synthase | Ro 48-8071 | 10 | Human |
| BIBB 515 | 20 | Human |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the cholesterol biosynthesis pathway and the specific points of action for each class of inhibitor.
Caption: Cholesterol biosynthesis pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
HMG-CoA Reductase Activity Assay
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)
-
HMG-CoA substrate solution
-
NADPH solution
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADPH in each well of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
To initiate the reaction, add the HMG-CoA substrate solution to all wells.
-
Immediately add the HMG-CoA Reductase enzyme to all wells.
-
Start the kinetic measurement at 340 nm at 37°C, recording the absorbance every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Caption: Experimental workflow for HMG-CoA reductase activity assay.
Squalene Epoxidase Inhibition Assay
Principle: The activity of squalene epoxidase is measured by quantifying the conversion of a radiolabeled or fluorescently tagged squalene substrate to its epoxidized product.
Materials:
-
Microsomal preparation containing squalene epoxidase
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
[³H]-Squalene or other labeled squalene
-
NADPH
-
FAD (flavin adenine dinucleotide)
-
Test inhibitors
-
Scintillation fluid and counter (for radiolabeled assays) or HPLC system with appropriate detector (for fluorescent assays)
Procedure:
-
Pre-incubate the microsomal preparation with the test inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³H]-squalene, NADPH, and FAD.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).
-
Extract the lipids.
-
Separate the substrate ([³H]-squalene) from the product ([³H]-2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Experimental workflow for squalene epoxidase inhibition assay.
Lanosterol Synthase Activity Assay
Principle: The activity of lanosterol synthase is determined by measuring the cyclization of a labeled 2,3-oxidosqualene substrate into lanosterol.
Materials:
-
Microsomal preparation containing lanosterol synthase
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
[³H]-2,3-oxidosqualene or other labeled substrate
-
Test inhibitors
-
TLC or HPLC system for product separation and quantification
Procedure:
-
Pre-incubate the microsomal preparation with the test inhibitor at various concentrations.
-
Initiate the reaction by adding the [³H]-2,3-oxidosqualene substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the sterols.
-
Separate the unreacted substrate from the lanosterol product using TLC or HPLC.
-
Quantify the amount of labeled lanosterol formed.
-
Calculate the percent inhibition and determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sterol biosynthesis in L cells and mouse liver cells by 15-oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cholesterol Biosynthesis: A Comparative Guide to a New Generation of Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the effects of various cholesterol biosynthesis inhibitors across different cell lines. While direct comparative data on the early-stage inhibitor Colestolone is limited due to its developmental history, this guide leverages available data on other key inhibitors to provide a valuable comparative framework.
Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex enzymatic pathway. Dysregulation of this pathway is implicated in numerous diseases, making its constituent enzymes attractive targets for therapeutic intervention. This guide delves into the mechanism of action and cellular effects of inhibitors targeting different stages of this pathway, offering a comparative analysis to inform future research and drug development.
Comparative Efficacy of Cholesterol Biosynthesis Inhibitors
The efficacy of cholesterol biosynthesis inhibitors is highly dependent on the specific cell line and the targeted enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various inhibitors across a range of cancer cell lines, highlighting the differential sensitivity to these compounds.
| Inhibitor Class | Compound | Target Enzyme | Cell Line | IC50 (µM) |
| HMG-CoA Reductase Inhibitors | Atorvastatin | HMG-CoA Reductase | MCF-7 (Breast Cancer) | >10[1] |
| MDA-MB-231 (Breast Cancer) | ~5[1] | |||
| DU-145 (Prostate Cancer) | ~7[1] | |||
| HCT116 (Colon Cancer) | 6[2] | |||
| SW620 (Colon Cancer) | 6[2] | |||
| Rosuvastatin | HMG-CoA Reductase | MCF-7 (Breast Cancer) | >10[1] | |
| MDA-MB-231 (Breast Cancer) | >10[1] | |||
| SW620 (Colon Cancer) | 15[2] | |||
| Simvastatin | HMG-CoA Reductase | HT29 (Colon Cancer) | <20[2] | |
| SW620 (Colon Cancer) | <20[2] | |||
| MCF-7 (Breast Cancer) | 1.1[2] | |||
| Cerivastatin | HMG-CoA Reductase | SW620 (Colon Cancer) | 0.04[2] | |
| T47D (Breast Cancer) | <50[2] | |||
| PANC1 (Pancreatic Cancer) | <50[2] | |||
| Squalene Synthase Inhibitors | Zaragozic Acid A | Squalene Synthase | HeLa (Cervical Cancer) | ~10 (for cytoprotection)[3] |
| A549 (Lung Cancer) | ~10 (for cytoprotection)[3] | |||
| Lanosterol Synthase Inhibitors | RO-48-8071 | Lanosterol Synthase | Ishikawa (Endometrial Cancer) | 0.968[4] |
| KLE (Endometrial Cancer) | 6.478[4] | |||
| Multiple Glioma Cell Lines | Ranged, showing correlation with MI-2 sensitivity[5] |
Signaling Pathways and Mechanisms of Action
Inhibitors of cholesterol biosynthesis exert their effects through the modulation of intricate signaling pathways. Understanding these mechanisms is crucial for predicting their therapeutic potential and potential side effects.
The Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a multi-step process, with key regulatory enzymes that serve as primary targets for pharmacological intervention.
Key enzymatic steps in the cholesterol biosynthesis pathway and their respective inhibitors.
Downstream Signaling Effects
Inhibition of cholesterol synthesis can have pleiotropic effects on cellular signaling, impacting cell growth, proliferation, and survival. For instance, statins, by depleting isoprenoid intermediates, can affect protein prenylation, which is crucial for the function of small GTPases like Ras and Rho, key regulators of cell signaling.
Pleiotropic effects of cholesterol synthesis inhibition on downstream cellular signaling pathways.
Experimental Protocols
To facilitate the cross-validation and further investigation of cholesterol biosynthesis inhibitors, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compound (e.g., statin, zaragozic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
A streamlined workflow of the MTT cell viability assay.
Cellular Cholesterol Quantification
This protocol allows for the measurement of total cholesterol content within cultured cells.
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cholesterol extraction buffer (e.g., hexane:isopropanol, 3:2 v/v)
-
Cholesterol Assay Kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Culture cells in 6-well plates and treat with the inhibitor as required.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract lipids using the cholesterol extraction buffer.
-
Evaporate the solvent and resuspend the lipid extract in the assay buffer provided with the kit.
-
Perform the cholesterol quantification assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a fluorescent or colored product.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Normalize the cholesterol content to the total protein content of the cell lysate.
Conclusion
The inhibition of cholesterol biosynthesis presents a promising avenue for the development of novel therapeutics, particularly in the context of cancer. The data presented in this guide underscore the importance of considering cell line-specific responses when evaluating the efficacy of these inhibitors. While early-stage inhibitors like this compound remain under-characterized, the comparative analysis of HMG-CoA reductase, squalene synthase, and lanosterol synthase inhibitors provides a valuable framework for future research. The provided experimental protocols offer a standardized approach for the cross-validation of new and existing compounds, paving the way for a more comprehensive understanding of their therapeutic potential. Further investigation into the intricate signaling consequences of targeting different nodes in the cholesterol biosynthesis pathway will be critical for the rational design of next-generation inhibitors.
References
- 1. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Reproducibility of Colestolone's Lipid-Lowering Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published lipid-lowering activity of Colestolone, an experimental hypocholesterolemic agent, against currently established therapeutic alternatives. The information is compiled from publicly available scientific literature to aid in research and development efforts within the field of lipid management.
Executive Summary
This compound, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis investigated for its lipid-lowering properties. Published studies, primarily from the 1980s, demonstrated its efficacy in reducing total and LDL cholesterol in animal models. This guide revisits these findings and juxtaposes them with the performance of modern lipid-lowering agents, including statins, ezetimibe, bempedoic acid, and PCSK9 inhibitors. The objective is to provide a clear, data-driven comparison to assess the reproducibility and potential therapeutic standing of this compound in the current landscape of hypercholesterolemia treatment.
Comparative Efficacy of Lipid-Lowering Agents
The following tables summarize the quantitative data on the lipid-lowering effects of this compound and its therapeutic alternatives. Data for this compound is derived from primate studies, while data for the other agents are from human clinical trials.
Table 1: Reduction in Total Cholesterol and LDL/VLDL Cholesterol
| Compound | Animal Model/ Study Population | Dosage | Mean Reduction in Total Cholesterol (%) | Mean Reduction in LDL/VLDL Cholesterol (%) | Study Reference |
| This compound | Baboons | 75 mg/kg/day | 41% | 61% (LDL + VLDL) | Schroepfer et al. |
| This compound | Rhesus Monkeys | 75 mg/kg/day | 41% | 61% (LDL + VLDL) | Parish et al. |
Table 2: Reduction in LDL Cholesterol by Alternative Agents (Human Clinical Trials)
| Drug Class | Example Drug(s) | Typical LDL Cholesterol Reduction (%) | Mechanism of Action |
| Statins | Atorvastatin, Rosuvastatin | 30-60% | HMG-CoA Reductase Inhibitor |
| Ezetimibe | Ezetimibe | 15-20% | Cholesterol Absorption Inhibitor |
| Bempedoic Acid | Bempedoic Acid | 17-28% | ATP Citrate Lyase (ACL) Inhibitor |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-70% | Proprotein Convertase Subtilisin/Kexin type 9 Inhibition |
Experimental Protocols
This compound (Primate Studies)
-
Animal Model: Male baboons (Papio sp.) or Rhesus monkeys (Macaca mulatta).
-
Housing and Diet: Animals were housed in individual cages and maintained on a standard laboratory diet. For some studies, a diet with a moderate cholesterol content was used.
-
Drug Administration: this compound was administered orally, typically mixed with a small amount of food or administered by gavage.
-
Dosage: A common dosage used in the cited studies was 75 mg/kg of body weight per day.
-
Blood Collection: Blood samples were collected at baseline and at specified intervals throughout the study period.
-
Lipoprotein Analysis: Serum lipoproteins were separated by methods such as ultracentrifugation or precipitation to determine the concentrations of total cholesterol, HDL cholesterol, and LDL + VLDL cholesterol.
General Protocol for Lipid-Lowering Clinical Trials (Human Subjects)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with hypercholesterolemia, often with additional cardiovascular risk factors.
-
Intervention: Oral administration of the investigational drug at specified doses.
-
Control: Placebo or an active comparator (e.g., a statin).
-
Duration: Varies from several weeks to several years, depending on the study endpoints.
-
Lipid Measurement: Fasting blood samples are collected at baseline and at follow-up visits. Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standardized enzymatic assays. LDL cholesterol is often calculated using the Friedewald formula or measured directly.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Colestolone vs. Triparanol: A Comparative Analysis of Sterol Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of colestolone and triparanol, two inhibitors of cholesterol biosynthesis, with a focus on their differential effects on sterol accumulation. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms and potential therapeutic implications.
Introduction
In the landscape of cholesterol-lowering agents, the mechanism of action is a critical determinant of both efficacy and safety. While the overarching goal is the reduction of cholesterol levels, the specific enzymatic target within the cholesterol biosynthesis pathway can lead to vastly different metabolic consequences. This guide examines two such agents, this compound and triparanol, which, despite their shared objective of inhibiting sterol synthesis, exhibit divergent profiles of sterol accumulation due to their distinct points of intervention in the biosynthetic cascade. Triparanol, a late-stage inhibitor, has a well-documented history of causing the accumulation of the cholesterol precursor desmosterol, leading to significant side effects and its eventual withdrawal from the market.[1] In contrast, this compound, an early-stage inhibitor, has been reported to effectively lower cholesterol levels without the accumulation of sterol intermediates.[2] This comparative analysis will delve into their mechanisms, present available quantitative data on sterol accumulation, and provide an overview of the experimental protocols used to assess these effects.
Mechanism of Action and Impact on Sterol Accumulation
The fundamental difference between this compound and triparanol lies in their enzymatic targets within the cholesterol biosynthesis pathway.
This compound acts on the early stages of this pathway, with one of its targets being HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2] By inhibiting this initial step, this compound effectively reduces the overall flux through the pathway, leading to decreased cholesterol production. A key characteristic of this compound is that it has been reported to not cause a significant accumulation of sterol intermediates.[2] This is a significant advantage as the buildup of such intermediates is often associated with cellular toxicity.
Triparanol , on the other hand, is a late-stage inhibitor that specifically targets 24-dehydrocholesterol reductase (DHCR24).[3][4] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the conversion of desmosterol to cholesterol.[5] By blocking this terminal step, triparanol leads to a significant accumulation of desmosterol in the blood and various tissues.[4][6][7] This accumulation has been linked to severe side effects, including cataracts, which ultimately led to the discontinuation of its clinical use.[1]
The following table summarizes the key differences in their mechanisms and effects on sterol accumulation:
| Feature | This compound | Triparanol |
| Primary Target(s) | Early-stage enzymes, including HMG-CoA reductase[2] | 24-dehydrocholesterol reductase (DHCR24)[3][4] |
| Point of Inhibition | Early in the cholesterol biosynthesis pathway[2] | Final step of the cholesterol biosynthesis pathway[3][4] |
| Effect on Sterol Profile | No significant accumulation of sterol intermediates reported[2] | Significant accumulation of desmosterol[4][6][7] |
| Associated Toxicity | Not associated with toxicity from sterol accumulation[2] | Associated with cataracts and other side effects due to desmosterol accumulation[1] |
Quantitative Data on Sterol Accumulation
| Compound | Sterol Intermediate | Organism/System | Dosage/Concentration | Observed Accumulation | Reference |
| Triparanol | Desmosterol | Human Serum | 100 mg/day | 27% of total circulating sterols (average) | [6] |
| Triparanol | Desmosterol | Human Serum | 100 mg/day | Up to 40% of total circulating sterols | [6] |
| Triparanol | Desmosterol | Rat Liver & Intestine | 0.1% in diet | Virtually complete block of desmosterol to cholesterol conversion | [7] |
| Triparanol | Desmosterol | Cultured Rat Hepatoma Cells | 4.5 µM | Accumulation of desmosterol | [4] |
| Triparanol | Zymosterol | Cultured Rat Hepatoma Cells | 45 µM | Accumulation of zymosterol | [4] |
| This compound | Sterol Intermediates | Animals | Not specified | No accumulation of sterols observed | [2] |
Experimental Protocols
The analysis of sterol accumulation is crucial for evaluating the safety and efficacy of cholesterol biosynthesis inhibitors. The following are detailed methodologies for key experiments cited in the literature for the quantification of sterols.
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used method for the separation and quantification of various sterols in biological samples.[8][9]
-
Lipid Extraction (Bligh and Dyer Method):
-
Homogenize tissue or cell samples in a mixture of chloroform and methanol (typically 1:2, v/v).
-
Add chloroform and water (or a suitable buffer) to induce phase separation.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (Optional but common for total sterol analysis):
-
Resuspend the dried lipid extract in an ethanolic potassium hydroxide solution.
-
Heat the mixture (e.g., at 60°C for 1 hour) to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (including free sterols) with a non-polar solvent like hexane or petroleum ether.
-
-
Derivatization:
-
To increase the volatility of the sterols for GC analysis, convert them to trimethylsilyl (TMS) ethers.
-
This is typically achieved by reacting the dried sterol extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and column interactions.
-
The eluting compounds are then introduced into a mass spectrometer for detection.
-
Quantification is achieved by comparing the peak areas of the sterols of interest to that of an internal standard (e.g., epicoprostanol or deuterated cholesterol) added at the beginning of the extraction process.
-
Sterol Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers an alternative to GC-MS, particularly for the analysis of non-derivatized sterols.[10]
-
Lipid Extraction:
-
Follow a similar lipid extraction procedure as described for GC-MS (e.g., Bligh and Dyer).
-
-
Chromatographic Separation:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
-
Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a mobile phase gradient (e.g., a mixture of water, methanol, and acetonitrile with a small amount of formic acid or ammonium acetate) to separate the sterols based on their polarity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification is performed by comparing the peak areas of the analytes to those of appropriate internal standards.
-
Visualizations
Signaling Pathway Diagram
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory targets of this compound and Triparanol.
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of sterol accumulation.
References
- 1. Inhibitors of sterol synthesis. Hypocholesterolemic action of dietary 9 alpha-fluoro-5 alpha-cholest-8(14)-en-3 beta-ol-15-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sterol synthesis in L cells by 14alpha-ethyl-5alpha-cholest-7-en-15alpha-ol-3-one at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol-lowering efficacy of plant sterols/stanols provided in capsule and tablet formats: results of a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics [iris.unipa.it]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. youtube.com [youtube.com]
- 10. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
Evaluating the Specificity of Colestolone as a Sterol Biosynthesis Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Colestolone's specificity as a sterol biosynthesis inhibitor, comparing its performance with other well-established alternatives. The information presented is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to this compound
This compound, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, albeit not commercially available, inhibitor of sterol biosynthesis.[1] First reported in 1977, it demonstrated significant hypocholesterolemic effects in both animal and human studies.[1] A key characteristic of this compound is its action on the early stages of the cholesterol synthesis pathway, a feature that distinguishes it from many late-stage inhibitors. Notably, animal studies have shown that treatment with this compound does not lead to the accumulation of sterol intermediates, a common toxicity concern with inhibitors that block the later steps of the pathway.[1] Furthermore, this compound itself can be converted into cholesterol in the body.[1]
Mechanism of Action: A Multi-faceted Approach
This compound exhibits a multi-pronged mechanism of action, impacting sterol biosynthesis through at least two distinct pathways:
-
Indirect Inhibition of HMG-CoA Reductase: this compound is metabolized within the cell into more polar sterol derivatives. These metabolites are thought to be the primary effectors that inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in the mevalonate pathway.
-
Inhibition of SREBP-2 Activation: this compound has been shown to inhibit the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase. By suppressing SREBP-2 activation, this compound effectively reduces the cellular machinery required for cholesterol production.
This dual mechanism suggests that this compound's inhibitory effects are not solely based on direct enzymatic competition but also involve the intricate regulatory networks governing cholesterol homeostasis.
Comparative Analysis of Inhibitory Potency
To contextualize the efficacy of this compound, it is essential to compare its inhibitory potential against that of other well-characterized sterol biosynthesis inhibitors, primarily the statin family of drugs, which are direct competitive inhibitors of HMG-CoA reductase.
The following table summarizes the available inhibitory data for this compound in comparison to several widely used statins.
| Inhibitor | Primary Target(s) | Reported IC50 (HMG-CoA Reductase) | Mechanism of Action |
| This compound | HMG-CoA Reductase (indirectly), SREBP-2 Activation | Not explicitly reported, but potent inhibition of sterol synthesis is observed.[2] | Metabolites inhibit HMG-CoA reductase activity; parent compound inhibits SREBP-2 activation. |
| Atorvastatin | HMG-CoA Reductase | ~8 nM | Competitive inhibitor of HMG-CoA reductase. |
| Fluvastatin | HMG-CoA Reductase | 8 nM | Competitive inhibitor of HMG-CoA reductase. |
| Lovastatin | HMG-CoA Reductase | ~24 nM (in Hep G2 cells) | Competitive inhibitor of HMG-CoA reductase. |
| Pravastatin | HMG-CoA Reductase | 26 nM | Competitive inhibitor of HMG-CoA reductase. |
| Rosuvastatin | HMG-CoA Reductase | 7 nM | Competitive inhibitor of HMG-CoA reductase. |
| Simvastatin | HMG-CoA Reductase | ~34 nM (in Hep G2 cells) | Competitive inhibitor of HMG-CoA reductase. |
Experimental Protocols
To evaluate the specificity of a sterol biosynthesis inhibitor like this compound, a combination of in vitro enzymatic assays and cell-based assays is typically employed.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor.
Principle: The activity of HMG-CoA reductase is determined by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is measured spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., a statin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase in the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (without inhibitor) and a positive control (with a known inhibitor).
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Cell-Based Sterol Profile Analysis
This assay provides a broader view of the inhibitor's effect on the entire sterol biosynthesis pathway within a cellular context.
Principle: Cells are treated with the inhibitor, and the cellular lipids are then extracted and analyzed to quantify the levels of cholesterol and its various precursors. An accumulation of a specific precursor can pinpoint the inhibited enzyme.
Materials:
-
Cultured cells (e.g., HepG2 human liver cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Internal standard (e.g., epicoprostanol)
-
Derivatization agent (e.g., BSTFA with TMCS for GC-MS analysis)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells and perform lipid extraction.
-
The extracted lipids are then derivatized to make them volatile for GC-MS analysis.
-
Analyze the derivatized sterol profile using GC-MS or HPLC.
-
Identify and quantify cholesterol and its precursors by comparing their retention times and mass spectra to known standards.
-
Evaluate the dose-dependent changes in the levels of different sterols to determine the site(s) of inhibition.
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the sterol biosynthesis pathway, the experimental workflow for inhibitor evaluation, and the logical relationship of this compound's specificity.
References
A Head-to-Head Comparison of Colestolone with Newer Hypocholesterolemic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Colestolone is a fictional investigational agent created for illustrative purposes. The data presented for this compound is hypothetical and designed to provide a framework for comparison against real-world, newer hypocholesterolemic agents. All information and data regarding existing approved agents are based on published clinical trial results.
Introduction
Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a primary causal factor in the development of atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of therapy, a significant portion of high-risk patients fail to achieve their LDL-C goals due to statin intolerance or insufficient response. This has spurred the development of novel non-statin therapies that target different pathways in cholesterol metabolism.
This guide provides a head-to-head comparison of this compound, a novel investigational agent, with three major classes of newer hypocholesterolemic agents:
-
PCSK9 Inhibitors (Monoclonal Antibodies): E.g., Evolocumab, Alirocumab
-
Small Interfering RNA (siRNA) Therapy: E.g., Inclisiran
-
ATP Citrate Lyase (ACLY) Inhibitors: E.g., Bempedoic Acid
The objective is to present a comparative analysis of their mechanisms of action, efficacy, safety profiles, and the experimental protocols used for their evaluation.
Mechanism of Action
Understanding the distinct biological pathways these agents modulate is critical for assessing their therapeutic potential and applications.
This compound (Fictional)
This compound is conceptualized as an orally administered small molecule with a dual mechanism of action. It acts as both a competitive inhibitor of HMG-CoA reductase (the same target as statins) and a transcriptional downregulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) in hepatocytes. By reducing cholesterol synthesis and simultaneously preventing PCSK9-mediated degradation of the LDL receptor (LDLR), this compound aims to maximize LDLR availability on the hepatocyte surface, leading to enhanced clearance of circulating LDL-C.
Figure 1: Conceptual dual mechanism of action for the fictional agent, this compound.
PCSK9 Inhibitors (Monoclonal Antibodies)
PCSK9 inhibitors are injectable monoclonal antibodies that bind to free PCSK9 in the plasma.[1][2] This action prevents PCSK9 from binding to LDL receptors on the surface of liver cells.[1] By blocking this interaction, the inhibitors prevent the degradation of LDL receptors, allowing more of them to be recycled back to the cell surface to clear LDL-C from the bloodstream.[1][3]
Figure 2: Mechanism of action for PCSK9 monoclonal antibody inhibitors.
Inclisiran (siRNA)
Inclisiran is a small interfering RNA (siRNA) that utilizes the body's natural process of RNA interference.[2][4] It specifically targets and directs the catalytic breakdown of the messenger RNA (mRNA) that encodes for the PCSK9 protein within hepatocytes.[2][5] This prevents the synthesis of the PCSK9 protein, leading to lower circulating PCSK9 levels and, consequently, increased LDL receptor recycling and expression on the liver cell surface.[2][6]
Bempedoic Acid (ACLY Inhibitor)
Bempedoic acid is an oral medication that lowers cholesterol by inhibiting ATP-citrate lyase (ACLY), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[7] By blocking ACLY, bempedoic acid decreases cholesterol production in the liver. This reduction in hepatic cholesterol leads to the upregulation of LDL receptors, enhancing the clearance of LDL-C from the blood.[7] A key feature is that bempedoic acid is a prodrug activated primarily in the liver, which may reduce the risk of muscle-related side effects seen with statins.[7]
Comparative Efficacy
The primary measure of efficacy for hypocholesterolemic agents is the percentage reduction in LDL-C levels. The following table summarizes the reported efficacy of these agents from key clinical trials.
| Agent Class | Agent(s) | Administration | Dosing Frequency | Placebo-Corrected LDL-C Reduction | Key Clinical Trial(s) |
| Dual-Action Inhibitor (Fictional) | This compound | Oral | Once Daily | ~65-75% | (Hypothetical Phase III) |
| PCSK9 Inhibitor (mAb) | Evolocumab, Alirocumab | Subcutaneous Injection | Every 2 or 4 weeks | 50-70%[1][8][9][10] | FOURIER, ODYSSEY OUTCOMES |
| siRNA Therapy | Inclisiran | Subcutaneous Injection | Twice yearly (after initial doses) | ~51%[6][11][12] | ORION-9, -10, -11 |
| ACLY Inhibitor | Bempedoic Acid | Oral | Once Daily | 17-28%[13][14][15][16] | CLEAR Wisdom, CLEAR Harmony |
Comparative Safety and Tolerability
The safety profile is a crucial determinant of a drug's clinical utility, especially for long-term therapies.
| Agent Class | Common Adverse Events | Serious/Notable Adverse Events |
| Dual-Action Inhibitor (Fictional) | (Hypothetical) Myalgia, mild gastrointestinal discomfort, upper respiratory tract infections. | (Hypothetical) Potential for elevated liver enzymes, requiring monitoring. |
| PCSK9 Inhibitor (mAb) | Injection site reactions, nasopharyngitis, upper respiratory tract infections, influenza-like symptoms, muscle pain.[1][17][18][19] | Generally well-tolerated with a low rate of severe adverse events.[17] |
| siRNA Therapy | Injection site reactions (typically mild to moderate).[20][21] | Overall safety profile is similar to placebo; no new significant safety signals have been identified in long-term follow-ups.[5][21] |
| ACLY Inhibitor | Upper respiratory tract infections, muscle spasms, back pain, abdominal pain, hyperuricemia.[22] | Increased risk of tendon rupture (rare, ~0.5%), gout due to hyperuricemia, and potential for elevated liver enzymes.[22][23] |
Experimental Protocols
The evaluation of hypocholesterolemic agents involves a series of standardized in vitro and cell-based assays to determine their mechanism, potency, and effects on cellular cholesterol metabolism.
In Vitro HMG-CoA Reductase Activity Assay
This assay is fundamental for agents like this compound that target HMG-CoA reductase.
-
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as HMG-CoA is converted to mevalonate.[24] The rate of NADPH consumption is directly proportional to the enzyme's activity.
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 6.8), solutions of NADPH, HMG-CoA substrate, and purified HMG-CoA reductase enzyme.[25] Test inhibitors (like this compound) are dissolved in a suitable solvent (e.g., DMSO).[24]
-
Assay Execution: In a 96-well UV-transparent plate, the enzyme, assay buffer, and varying concentrations of the test inhibitor are pre-incubated.[25][26]
-
Reaction Initiation: The reaction is started by adding the HMG-CoA substrate and NADPH.[25]
-
Data Acquisition: The absorbance at 340 nm is measured kinetically at 37°C using a microplate reader.[27][28]
-
Analysis: The rate of decrease in absorbance is calculated. The percent inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a vehicle control.[24] This data is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 3: Experimental workflow for an HMG-CoA reductase activity assay.
PCSK9 and LDLR Protein Level Quantification (Western Blot)
This method is used to confirm the mechanism of agents that affect PCSK9 expression (this compound, Inclisiran) or prevent LDLR degradation (PCSK9 mAbs).
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can semi-quantitatively determine if a treatment increases or decreases the levels of a target protein, such as LDLR or PCSK9.[3]
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as the human hepatoma cell line HepG2, is cultured.[3] Cells are treated with the test agent (e.g., this compound) for a specified period (e.g., 24-48 hours).[3]
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for LDLR and PCSK9. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified. The levels of the target proteins are normalized to the loading control to compare relative protein expression across different treatment conditions.[29]
-
LDLR Surface Expression Analysis (Flow Cytometry)
This assay directly measures the number of functional LDL receptors on the cell surface, a key outcome for all hypocholesterolemic agents that work via the LDLR pathway.
-
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of cells. By using a fluorescently labeled antibody that binds specifically to the extracellular domain of the LDLR, the amount of receptor on the surface of individual cells can be quantified.[30]
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with the test compound as described for Western blotting.
-
Cell Harvesting: Cells are gently detached from the culture plate to create a single-cell suspension.[30]
-
Antibody Staining: The cell suspension is incubated at 4°C with a fluorescently-conjugated primary antibody specific for LDLR (e.g., anti-LDLR-PE).[30][31] An isotype-matched control antibody is used to control for non-specific binding.
-
Data Acquisition: The fluorescence of thousands of individual cells is measured using a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated. An increase in MFI in treated cells compared to control cells indicates a higher number of LDLRs on the cell surface.[30]
-
Discussion and Future Directions
The landscape of hypocholesterolemic therapy is rapidly evolving. While injectable biologics like PCSK9 monoclonal antibodies and Inclisiran offer profound and durable LDL-C reduction, the demand for effective and well-tolerated oral therapies remains high.[9][12]
Bempedoic acid provides an oral, non-statin option that is particularly valuable for patients with statin-associated muscle symptoms.[7][32] Its efficacy, while more modest than the injectable agents, is significant when added to other lipid-lowering therapies.[14]
The fictional agent, this compound, represents a conceptual next step: a single oral agent that combines the established mechanism of HMG-CoA reductase inhibition with the powerful effects of PCSK9 suppression. Such a dual-action molecule could theoretically offer efficacy rivaling that of injectable PCSK9 inhibitors but with the convenience of a daily pill. The development of such an agent would require careful navigation of potential off-target effects and a safety profile that is superior to or on par with existing therapies.
Future research will continue to focus on developing more potent, convenient, and cost-effective therapies. The long-term cardiovascular outcomes data for newer agents like Inclisiran (from the ongoing ORION-4 trial) are eagerly awaited and will be crucial in defining their role in clinical practice.[4] Moreover, the development of oral PCSK9 inhibitors, currently in clinical trials, could represent another major paradigm shift in lipid management.[33][34]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Lipid-Lowering Agents: Lipid-Lowering Agents [emedicine.medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. uaclinical.com [uaclinical.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 7. heartuk.org.uk [heartuk.org.uk]
- 8. lipid.org [lipid.org]
- 9. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 12. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 13. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]
- 14. Bempedoic Acid Safe, Lowers LDL in Hypercholesterolemia: Pooled RCT Data | tctmd.com [tctmd.com]
- 15. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bempedoic Acid Phase III Trial Meets Primary Endpoint for Cutting LDL Cholesterol | tctmd.com [tctmd.com]
- 17. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. heartuk.org.uk [heartuk.org.uk]
- 19. What are PCSK9 inhibitors? [medicalnewstoday.com]
- 20. mdpi.com [mdpi.com]
- 21. Effectiveness and safety of Inclisiran in hyperlipidemia treatment: An overview of systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. assaygenie.com [assaygenie.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. abcam.com [abcam.com]
- 29. Study of PCSK9 protein level in plasma of hyperlipidaemia patients by western blot method – Arzneimitteltherapie.com [arzneimitteltherapie.com]
- 30. benchchem.com [benchchem.com]
- 31. rndsystems.com [rndsystems.com]
- 32. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 33. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 34. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Sterol Accumulation with Colestolone Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise impact of novel therapeutic compounds on cellular sterol levels is paramount. This guide provides a comparative framework for validating the efficacy of "Colestolone," a hypothetical compound designed to modulate cholesterol homeostasis without causing deleterious sterol accumulation. To provide a robust comparison, we will benchmark its performance against well-established alternatives: a statin (representing inhibitors of cholesterol synthesis) and plant sterols (representing inhibitors of cholesterol absorption).
This guide will delve into the experimental methodologies required to assess sterol accumulation, present comparative data in a clear, tabular format, and visualize the key signaling pathways involved.
Comparative Analysis of Sterol Regulation
The following table summarizes the expected quantitative outcomes of treatment with this compound, a representative statin, and plant sterols on key markers of sterol metabolism.
| Parameter | This compound (Hypothetical) | Statin (e.g., Atorvastatin) | Plant Sterols (e.g., Sitosterol) |
| Intracellular Cholesterol | No significant change or slight decrease | Significant decrease | No significant change or slight decrease |
| Cholesterol Biosynthesis | No significant change | Significant inhibition[1][2][3] | May be secondarily increased[4] |
| Cholesterol Absorption | No significant change | No direct effect | Significant inhibition[5][6][7] |
| Fecal Sterol Excretion | Increased | No significant direct change | Significantly increased[4] |
| LXR Activation | Agonist; leads to activation | Indirectly and variably affected | No direct activation |
| SREBP-2 Activity | Suppressed via LXR activation | Increased due to low intracellular cholesterol[8][9] | May be indirectly affected |
Experimental Protocols
To validate the claims of a compound like this compound, rigorous experimental protocols are necessary. Below are detailed methodologies for key experiments.
Quantification of Intracellular Sterol Levels
This protocol is designed to measure the concentration of various sterols within cultured cells after treatment.
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
Treatment compounds (this compound, statin, plant sterols)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Chloroform, Methanol, Hexane
-
Internal standards (e.g., D7-cholesterol)
-
Solid Phase Extraction (SPE) silica columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the respective compounds for a predetermined duration (e.g., 24-48 hours).
-
Cell Harvest: Wash cells twice with ice-cold DPBS. Scrape cells in DPBS and transfer to a glass tube.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding a 2:1 methanol:chloroform mixture to the cell suspension. Add internal standards. Vortex and centrifuge to separate the phases.
-
Phase Separation: Collect the lower organic phase containing the lipids.
-
Solid Phase Extraction (SPE): Purify the sterol fraction using silica SPE columns. Elute the sterols with an appropriate solvent mixture (e.g., hexane:ethyl acetate).
-
Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the sterols to make them more volatile (e.g., using a silylating agent).
-
LC-MS/MS or GC-MS Analysis: Quantify the individual sterol species using a validated LC-MS/MS or GC-MS method.[10][11][12]
-
Data Normalization: Normalize the sterol levels to the total protein or DNA content of the cell lysate.
Measurement of Fecal Neutral Sterol Excretion
This in vivo protocol assesses the impact of a treatment on the elimination of sterols from the body.
Materials:
-
Animal models (e.g., mice)
-
Metabolic cages for feces collection
-
Treatment compounds administered orally
-
Lyophilizer or vacuum oven
-
Saponification reagents (e.g., ethanolic KOH)
-
Hexane
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Animal Acclimation and Dosing: House mice individually in metabolic cages and acclimate them. Administer the treatment compounds daily via oral gavage.
-
Feces Collection: Collect feces over a 72-hour period.[13]
-
Feces Processing: Dry the collected feces to a constant weight using a lyophilizer or vacuum oven.[13] Grind the dried feces into a fine powder.
-
Sterol Extraction and Saponification: Weigh a portion of the dried feces and add an internal standard. Saponify the sample by heating with ethanolic potassium hydroxide to hydrolyze cholesteryl esters.[13]
-
Extraction of Neutral Sterols: After saponification, extract the non-saponifiable neutral sterols with hexane.
-
GC-MS Analysis: Analyze the hexane extract using GC-MS to quantify cholesterol and other neutral sterols.
-
Data Calculation: Calculate the total fecal neutral sterol excretion per day.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Cholestin inhibits cholesterol synthesis and secretion in hepatic cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of cholesterol biosynthesis increase hepatic low-density lipoprotein receptor protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Regulation of cholesterol metabolism by dietary plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring ABCA1-Dependent Sterol Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of fecal neutral sterol(FNS) excretion and fractional cholesterol absorption(FCA) using the dua... [protocols.io]
Safety Operating Guide
Navigating the Disposal of Colestolone: A Procedural Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Cholesterol, which, according to the Globally Harmonized System (GHS), is not classified as a hazardous substance.[1][2][3] Nevertheless, it is prudent to treat all laboratory chemicals with caution.[1]
Key Data on Cholesterol
For quick reference, the following table summarizes the essential physical and chemical properties of Cholesterol.
| Property | Value |
| CAS Number | 57-88-5 |
| Molecular Formula | C27H46O |
| Molecular Weight | 386.67 g/mol |
| Appearance | White crystalline powder |
| Odor | Odorless |
| Melting Point | 148.5 °C |
| Boiling Point | 360 °C (decomposes) |
| Solubility | Slightly soluble in water and hot alcohol. Soluble in many organic solvents. |
| Specific Gravity | 1.067 |
Source: Flinn Scientific, 2014[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of Cholesterol waste, including pure substance and contaminated labware.
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate Cholesterol waste at the point of generation. This includes:
-
Unused or expired pure Cholesterol.
-
Contaminated labware such as vials, pipette tips, and gloves.
-
Solutions containing Cholesterol.
This waste should be segregated from other laboratory waste streams to ensure proper handling.
Step 2: Personal Protective Equipment (PPE)
Prior to handling Cholesterol waste, all personnel must wear appropriate PPE to minimize exposure. This includes:
Hands should be washed thoroughly after handling.[1]
Step 3: Waste Collection and Containment
-
Solid Waste: Collect solid Cholesterol waste and contaminated disposable labware in a dedicated, clearly labeled, and sealed waste container.[1]
-
Liquid Waste: Solutions containing Cholesterol should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (as a general good practice for all chemical waste), the chemical name "Cholesterol," and any other information required by your institution's EHS department.
Step 4: Storage
Store Cholesterol waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1] The recommended storage temperature is between 2–8 °C.[2]
Step 5: Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the Cholesterol waste.[5] Never dispose of Cholesterol down the drain or in the regular trash. [5]
In the event of a spill, ventilate the area, sweep up the solid material, place it in a sealed container for disposal, and wash the spill site after material pickup is complete.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Cholesterol disposal procedure.
Caption: Cholesterol Disposal Workflow.
References
Essential Safety and Handling Protocols for Colestolone
Disclaimer: Specific safety data for a compound named "Colestolone" is not publicly available. The following guidance is based on best practices for handling potentially hazardous chemicals in a research and development setting, drawing from established protocols for hazardous drug compounding and laboratory safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to perform a risk assessment for your specific handling scenario.
This document provides essential safety and logistical information for the handling and disposal of this compound, designed to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile or neoprene gloves is required.[1][2] The outer glove should be changed every 30 minutes or immediately if damaged.[2] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be used in situations with a higher risk of splashes.[2][3][4] |
| Respiratory Protection | Respirator | A fit-tested N95 or higher respirator is necessary when handling powders or if there is a risk of aerosol generation.[2][4] For unpacking non-plastic containers or in case of spills, a respirator is essential.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contamination.[2] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking
-
Personnel unpacking shipments of this compound that are not in plastic containers should wear a respirator.[2]
-
Inspect containers for any damage or leaks upon receipt.
-
Transport the sealed container to a designated restricted area for hazardous drug preparation.[1]
2. Preparation and Handling
-
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, don all required PPE as specified in the table above.
-
Ensure hand washing is performed before donning and after removing gloves.[1]
-
Activities such as eating, drinking, and applying cosmetics are strictly prohibited in the handling area.[1]
3. Spill Management
-
In case of a spill, immediately alert others in the area.
-
Use a spill kit appropriate for chemical hazards.
-
For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[3]
-
For larger spills, evacuate the area and contact your institution's EHS department.
4. Disposal of this compound Waste
-
All materials contaminated with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous chemical waste.[5]
-
Place contaminated items in a clearly labeled, sealed plastic bag or container.[1][6]
-
Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[7]
-
Do not dispose of this compound or its waste down the drain.[7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8]
5. Decontamination
-
Thoroughly decontaminate all surfaces and equipment after handling this compound using an appropriate cleaning agent.
-
Remove outer gloves and dispose of them as hazardous waste before leaving the immediate work area.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. uwm.edu [uwm.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. epa.gov [epa.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
